1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-ethoxy-6-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-3-13-9-6-4-5-8(11)10(9)7(2)12/h4-7H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXUFDWFIFVRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019554-45-0 | |
| Record name | 1-(2-ethoxy-6-fluorophenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Guide to the Thermodynamic Stability of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine: An Integrated Experimental and Computational Approach
Abstract
This technical guide provides a detailed framework for assessing the thermodynamic stability of the chiral amine, 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine, a compound of interest in pharmaceutical development due to its structural motifs. In the absence of extensive public data for this specific molecule, this document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals. We will explore an integrated approach that combines foundational thermal analysis techniques, systematic forced degradation studies, and predictive computational modeling. The objective is to establish a robust stability profile, which is critical for predicting shelf-life, ensuring product quality and safety, and guiding formulation development.[1][2][3] The protocols and rationale described herein are designed to be self-validating and are grounded in established principles of pharmaceutical science and physical chemistry.
Introduction: The Imperative of Stability in Drug Development
The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product.[2] An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For a molecule like this compound, which contains a chiral center, an ethoxy group, and a fluorine-substituted aromatic ring, understanding its chemical and physical stability is paramount. These structural features can influence its susceptibility to various degradation pathways, including oxidation, hydrolysis, and thermal decomposition.
This guide will systematically detail the essential experimental and computational workflows to fully characterize the thermodynamic stability of this, and structurally related, compounds.
Physicochemical Properties
A foundational understanding of the basic properties of this compound is the first step in any stability assessment.
| Property | Value / Information | Source |
| Molecular Formula | C10H14FNO | [4] |
| Molecular Weight | 183.23 g/mol | [4] |
| Physical Form | Liquid | [4] |
| CAS Number (R-enantiomer) | 1344928-35-3 | |
| CAS Number (S-enantiomer) | 1344950-91-9 | [4] |
| Recommended Storage | 2-8°C, under inert atmosphere, protected from light. | [4] |
The recommendation for refrigerated and protected storage suggests a potential sensitivity to thermal stress and/or light, a hypothesis that our subsequent investigations will aim to quantify.
Core Experimental Stability Assessment
A multi-faceted experimental approach is necessary to probe the different aspects of thermodynamic stability. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by comprehensive forced degradation studies.
Thermal Analysis: DSC and TGA
Thermal analysis techniques are indispensable for evaluating the intrinsic thermal stability of a substance.[2][5] They measure changes in material properties as a function of temperature, providing critical data on decomposition, phase transitions, and thermal behavior.[6]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[2] It is used to determine melting points, glass transitions, and polymorphic transitions, all of which are vital for understanding the physical stability of the API.[6][7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][5] It is a direct measure of thermal stability and can quantify the loss of volatiles or decomposition products.[2]
Combining TGA and DSC allows for the simultaneous measurement of mass change and heat flow, providing a comprehensive thermal profile.[2][7]
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum pan.
-
Instrument Setup: Place the sample in a simultaneous TGA-DSC instrument.
-
Atmosphere: Use a nitrogen purge (50 mL/min) to provide an inert atmosphere, preventing oxidative degradation during the initial analysis.
-
Temperature Program: Heat the sample from 25°C to 400°C at a rate of 10°C/min.
-
Data Analysis:
-
TGA Curve: Plot mass (%) versus temperature (°C). The onset temperature of mass loss indicates the beginning of decomposition.
-
DSC Curve: Plot heat flow (mW) versus temperature (°C). Endothermic or exothermic peaks correspond to melting, boiling, or decomposition events.
-
The results from TGA-DSC provide a quantitative measure of thermal stability. For aliphatic-aromatic amines, decomposition energy can be influenced by molecular weight.[8]
| Parameter | Hypothetical Result for Illustrative Purposes | Interpretation |
| TGA Onset of Decomposition | ~ 220°C | The temperature at which significant thermal degradation begins. |
| DSC Event (Exotherm) | Peak at ~ 250°C | Corresponds to the energetic decomposition of the molecule. |
| Mass Loss at 300°C | > 80% | Indicates near-complete decomposition at this temperature. |
Forced Degradation (Stress Testing)
Forced degradation studies are a regulatory requirement and a critical tool for understanding how an API behaves under various environmental stresses.[1][3][9] These studies intentionally degrade the sample to identify potential degradation products and establish the intrinsic stability of the molecule.[3][10] The primary stress conditions are hydrolysis, oxidation, photolysis, and thermal stress.[1][11]
The following diagram outlines a systematic workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
-
Acid/Base Hydrolysis:
-
Prepare solutions of the API in 0.1 M HCl and 0.1 M NaOH.
-
Incubate samples at 60°C for up to 72 hours.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24, 72 hours).
-
Neutralize the aliquots before analysis to prevent further degradation. Causality: The presence of a primary amine and an ether linkage makes the molecule susceptible to hydrolysis, especially under harsh pH conditions.
-
-
Oxidative Degradation:
-
Prepare a solution of the API in a 3% hydrogen peroxide (H₂O₂) solution.
-
Keep the sample at room temperature and protect it from light.
-
Monitor the reaction for up to 24 hours, taking aliquots at regular intervals. Causality: The benzylic position and the lone pair of electrons on the nitrogen atom are potential sites for oxidation.
-
-
Photostability:
-
Expose a solid sample and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to shield it from light.
-
Analyze both the exposed and control samples. Causality: Aromatic systems can absorb UV radiation, leading to photochemical degradation.
-
-
Thermal Degradation (in solution):
-
Prepare a solution of the API in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Incubate samples at elevated temperatures (e.g., 60°C and 80°C).
-
Analyze at various time points to determine the rate of degradation. Causality: This complements the solid-state TGA data and provides insight into stability in a solution, which is relevant for liquid formulations.
-
Computational Prediction of Thermodynamic Stability
In parallel with experimental work, computational chemistry offers a powerful, predictive tool for understanding molecular stability.[12] Methods like Density Functional Theory (DFT) can calculate thermodynamic properties such as the enthalpy of formation (ΔHᵣ), which is a key indicator of a molecule's intrinsic stability.[12][13]
Computational Workflow: DFT Calculations
Sources
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- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. azom.com [azom.com]
- 6. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 7. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
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- 13. apps.dtic.mil [apps.dtic.mil]
The Strategic Incorporation of Fluorine in Ethoxy Benzylamine Scaffolds: A Technical Guide for Drug Discovery
This guide provides an in-depth exploration of fluorinated ethoxy benzylamine derivatives, a class of compounds demonstrating significant potential in modern medicinal chemistry. We will delve into the rationale behind their design, synthetic methodologies, structure-activity relationships, and applications, with a particular focus on their role as Cholesteryl Ester Transfer Protein (CETP) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine within this promising chemical space.
The Power of Fluorine in Medicinal Chemistry: A Strategic Advantage
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with over a third of top-selling drugs containing at least one fluorine atom.[1] This is due to fluorine's unique properties, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Judicious placement of fluorine can modulate:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thereby increasing the drug's half-life.[4]
-
Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[2][5]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing potency.[5]
-
pKa Modulation: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can impact a compound's solubility and ionization state at physiological pH.[5]
The strategic incorporation of fluorine into the ethoxy benzylamine scaffold aims to harness these properties to develop novel therapeutics with improved efficacy and safety profiles.
Synthetic Pathways to Fluorinated Ethoxy Benzylamine Derivatives
The synthesis of fluorinated ethoxy benzylamine derivatives typically involves multi-step sequences. A general understanding of these synthetic routes is crucial for the design and production of novel analogs.
General Synthetic Strategy
A common approach involves the reaction of a substituted benzaldehyde with an appropriate amine, followed by reduction of the resulting imine. Fluorine can be introduced at various stages of the synthesis, either on the benzaldehyde or the amine starting material.
A representative synthetic workflow is depicted below:
Caption: A generalized synthetic workflow for fluorinated benzylamine derivatives.
Experimental Protocol: Synthesis of N'-[4-(1,1,2,2-tetrafluoro-ethoxy)-benzyl]-oxalamide
A specific example from the literature is the synthesis of N'-[4-(1,1,2,2-tetrafluoro-ethoxy)-benzyl]-oxalamide, which has been investigated for its CETP inhibitory activity.[6]
Step 1: Synthesis of the Intermediate Methyl Ester
-
Activate the carboxylic acid moiety of 3-aminobenzoic acid using oxalyl chloride in the presence of methanol to produce the corresponding methyl ester. This protects the carboxylic acid during subsequent reactions.
Step 2: Reductive Amination
-
React the intermediate methyl ester with 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the benzylamino benzoate intermediate.
Step 3: Saponification
-
Hydrolyze the methyl ester of the benzylamino benzoate intermediate using a base, such as sodium hydroxide, to yield the corresponding carboxylic acid.
Step 4: Amide Coupling
-
Couple the resulting carboxylic acid with a desired benzylamine (e.g., 4-methoxy benzylamine) using a coupling agent, such as oxalyl chloride, to form the final benzyloxalamide product.[7]
Purification: The crude product is typically purified by column chromatography.[6]
Structure-Activity Relationship (SAR) of Fluorinated Ethoxy Benzylamine Derivatives as CETP Inhibitors
The development of potent and selective CETP inhibitors is a promising strategy for raising high-density lipoprotein (HDL) cholesterol levels and potentially reducing the risk of cardiovascular disease.[8] Fluorinated ethoxy benzylamine derivatives have emerged as a promising class of CETP inhibitors.[9]
Key Structural Features and Their Impact on Activity
Structure-activity relationship (SAR) studies have revealed several key insights into the design of these inhibitors:
-
The p-tetrafluoroethoxy Group: The presence of a p-tetrafluoroethoxy group on the benzyl ring generally confers greater inhibitory activity compared to a p-trifluoromethyl group.[6][9] This is likely due to a combination of electronic and lipophilic effects that enhance binding to the CETP active site.
-
Substitution on the Second Aromatic Ring: The nature and position of substituents on the second aromatic ring also significantly influence activity. For instance, in a series of benzyloxalamides, a 4-methoxybenzylamine substituent resulted in a compound with promising CETP inhibitory activity.[9]
-
The Oxalamide Linker: The oxalamide linker plays a crucial role in orienting the two aromatic rings for optimal interaction with the CETP binding pocket.
The following diagram illustrates the key pharmacophoric features for CETP inhibition:
Caption: A simplified pharmacophore model for fluorinated ethoxy benzylamine-based CETP inhibitors.
Quantitative SAR Data
The inhibitory activities of several fluorinated ethoxy benzylamine derivatives against CETP are summarized in the table below.
| Compound | R Group on Second Benzyl Ring | % CETP Inhibition at 10 µM | IC50 (µM) | Reference |
| 8f | 4-Methoxy | 64.1 | 2.1 | [9] |
| 8g | 4-Methyl | Lower than 8f | - | [6] |
| 8j | 4-Chloro | Lower than 8f | - | [6] |
This data clearly indicates that the 4-methoxy substituent on the second benzyl ring is favorable for CETP inhibition within this series.
Applications in Drug Development and Future Perspectives
The promising in vitro activity of fluorinated ethoxy benzylamine derivatives as CETP inhibitors warrants further investigation for their potential as therapeutic agents for dyslipidemia and cardiovascular disease.[7]
Future research in this area should focus on:
-
Optimization of the Scaffold: Further SAR studies are needed to refine the scaffold and improve potency and selectivity.
-
Pharmacokinetic Profiling: In-depth evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds is essential.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to animal models of dyslipidemia to assess their in vivo efficacy and safety.
The strategic application of fluorine chemistry to the ethoxy benzylamine scaffold represents a compelling approach to the discovery of novel therapeutics. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in their quest for new and improved medicines.
References
-
Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and... - ResearchGate. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SUBSTITUTED FLUORINATED ALKYLOXY BENZYLAMINO BENZAMIDE AS POTENTIAL CETP INHIBITORS ABSTR. Available at: [Link]
-
(PDF) Fluorinated Benzyloxalamides: Glide Docking Pharmacophore Mapping Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors - ResearchGate. Available at: [Link]
-
Importance of Fluorine in Benzazole Compounds - MDPI. Available at: [Link]
-
Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Fluorination methods for drug discovery and development - PubMed. Available at: [Link]
-
Fluorinated and iodinated (Z)-2-(4-(2-fluoroethoxy)benzylidene)-5-iodobenzofuran-3(2H). Available at: [Link]
-
Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]
-
Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]
-
Synthesis of Fluorinated Benzophenones for Biological Activity Probing. Available at: [Link]
-
Fluorinated Benzyloxalamides: Glide Docking, Pharmacophore Mapping, Synthesis and In Vitro Evaluation as Potential Cholesteryl Ester Transfer Protein Inhibitors - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Mechanochemical Synthesis of Fluorinated Imines - PMC - NIH. Available at: [Link]
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway | Organic Letters - ACS Publications. Available at: [Link]
-
Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives - PubMed. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - ResearchGate. Available at: [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. Available at: [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. Available at: [Link]
-
Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchGate. Available at: [Link]
-
Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - MDPI. Available at: [Link]
-
Relationship between structure, toxicity and activity - NUS Faculty of Science. Available at: [Link]
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Ionization Profiling of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine: A Technical Guide
Topic: Ionization Profiling of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and DMPK Researchers
Executive Summary
This guide provides a comprehensive analysis of the physicochemical ionization properties of This compound (CAS: 1344928-35-3 for R-isomer). As a chiral
Chemical Architecture & Electronic Environment
Structural Analysis
The molecule consists of a primary amine attached to a benzylic carbon, which is also substituted with a methyl group (chiral center). The phenyl ring is 2,6-disubstituted, creating a "steric gate" around the amine.
-
Core Scaffold:
-Phenylethylamine (pKa 9.04). -
Substituent 1 (2-Fluoro): Highly electronegative (
). Exerts a strong inductive electron-withdrawing effect (-I), destabilizing the protonated ammonium species ( ) and lowering the pKa. -
Substituent 2 (6-Ethoxy): Exerts a negative inductive effect (-I) and a positive mesomeric effect (+M). However, the mesomeric effect is largely insulated from the amine by the saturated benzylic carbon. The primary contribution of the ethoxy group in the ortho position is steric hindrance , which disrupts the solvation shell of water molecules required to stabilize the cationic ammonium form.
Theoretical pKa Prediction
Using the Hammett equation principles adapted for benzylamines, we can estimate the shift from the parent scaffold.
-
Parent pKa: 9.04
-
pKa (Fluoro, ortho):
-0.6 (Inductive withdrawal) -
pKa (Ethoxy, ortho):
-0.4 (Net Inductive/Steric)
Predicted pKa Range: 7.8 – 8.3 Note: The high steric bulk of the 2,6-disubstitution pattern may further lower the pKa by hindering cation solvation, potentially shifting the value toward 7.5.
Ionization Equilibrium Visualization
The following diagram illustrates the protonation equilibrium and the factors destabilizing the conjugate acid.
Figure 1: Equilibrium dynamics showing how ortho-substitution destabilizes the cationic form, driving the equilibrium toward the neutral free base and lowering pKa.
Experimental Determination Protocols
Given the predicted pKa and potential solubility issues of the free base, the Potentiometric Titration method using the Cosolvent Technique is the gold standard.
Protocol: Potentiometric Titration (Yasuda-Shedlovsky)
This protocol corrects for the low aqueous solubility of the neutral species by titrating in varying ratios of Methanol/Water.
Reagents:
-
0.1 M HCl and 0.1 M KOH (standardized, carbonate-free).
-
Ionic Strength Adjuster: 0.15 M KCl.
-
Cosolvent: Methanol (HPLC Grade).
Workflow:
-
Preparation: Weigh ~3-5 mg of the amine hydrochloride salt.
-
Dissolution: Dissolve in 20 mL of solvent mixture. Perform three separate titrations at different cosolvent ratios:
-
Run 1: 30% MeOH / 70% Water
-
Run 2: 40% MeOH / 60% Water
-
Run 3: 50% MeOH / 50% Water
-
-
Titration: Titrate with KOH under inert gas (
or ) purge to prevent absorption. Measure pH vs. volume added. -
Calculation: Determine the apparent pKa (
) for each run using the Bjerrum difference plot method. -
Extrapolation: Plot
vs. Weight % Methanol. Extrapolate the linear regression to 0% solvent to obtain the aqueous .
Automated Workflow Diagram
Figure 2: Step-by-step workflow for determining pKa via cosolvent potentiometry.
Physiological Implications
Ionization Profile
Based on a predicted pKa of 8.1 , the ionization state in various physiological compartments is calculated using the Henderson-Hasselbalch equation:
| Compartment | pH | % Cation ( | % Neutral ( | Implication |
| Stomach | 1.2 | > 99.9% | < 0.1% | High Solubility, Low Permeability |
| Duodenum | 6.5 | 97.5% | 2.5% | Absorption Window Begins |
| Blood/Plasma | 7.4 | 83.4% | 16.6% | Moderate Permeability |
| Intracellular | 7.2 | 88.8% | 11.2% | - |
| Lysosome | 4.5 | > 99.9% | < 0.1% | High Risk of Lysosomal Trapping |
Lysosomotropism Warning
The molecule is a lipophilic weak base (predicted LogP > 2.5, pKa > 8). This physicochemical profile is a classic marker for lysosomal trapping . The neutral amine permeates the lysosomal membrane, becomes protonated in the acidic interior (pH 4.5), and is trapped as the impermeable cation. This can lead to high volume of distribution (
Data Summary & Reference Standards
| Property | Value / Prediction | Confidence |
| pKa (Aqueous) | 8.0 ± 0.3 | High (Predicted) |
| LogP (Neutral) | ~2.8 | Medium |
| LogD (pH 7.4) | ~2.0 | Medium |
| Preferred Salt | Hydrochloride or Fumarate | - |
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for benzylamine and -methylbenzylamine base values).
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett constants: Fluorine = 0.52, Ethoxy = 0.28).
-
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery". Perspectives in Medicinal Chemistry, 1, 25–38. Link (Context for lysosomal trapping of lipophilic amines).
Steric hindrance effects of the 2-ethoxy and 6-fluoro substituents
An In-Depth Technical Guide to the Steric Hindrance Effects of 2-Ethoxy and 6-Fluoro Substituents
Abstract
In the landscape of medicinal chemistry and materials science, the precise control of molecular architecture is paramount. The strategic placement of substituents on aromatic scaffolds allows for the fine-tuning of electronic properties, solubility, and metabolic stability. However, the spatial arrangement of these substituents—and the resulting steric effects—profoundly influences molecular conformation, receptor-ligand interactions, and chemical reactivity. This technical guide provides a detailed examination of the steric hindrance effects originating from the concurrent placement of a 2-ethoxy and a 6-fluoro group on an aromatic ring. We will dissect the individual characteristics of each substituent, analyze their synergistic interplay, and detail the experimental and computational methodologies used to characterize these critical spatial interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage steric control as a tool for molecular design.
Foundational Principles: Understanding Steric Hindrance
Steric effects are nonbonding interactions that arise from the spatial arrangement of atoms within a molecule.[1] When non-bonded atoms or functional groups are brought into close proximity, their electron clouds begin to overlap, resulting in a strong repulsive force (Pauli or Born repulsion).[2] This phenomenon, known as steric hindrance, is the energetic cost associated with this atomic crowding and significantly impacts a molecule's shape (conformation) and its ability to interact with other molecules, thereby affecting reaction rates and equilibria.[1][2]
While electronic effects dictate the underlying reactivity of a molecule, steric effects govern the accessibility of the reactive site. In drug design, steric hindrance can determine how a ligand fits into the binding pocket of a protein, influencing both affinity and selectivity.[1][3]
Diagram 1: Conceptual Model of Ortho-Substituent Shielding
Caption: Steric shielding of a reactive site by 2-ethoxy and 6-fluoro groups.
Profile of the Substituents
To understand their combined effect, we must first appreciate the individual steric and electronic properties of the 2-ethoxy and 6-fluoro groups.
The 2-Ethoxy Group (-OCH₂CH₃)
The ethoxy group is a moderately bulky, flexible substituent. Its steric profile is not static; it is defined by the rotational freedom around the Ar-O and O-CH₂ bonds.
-
Electronic Effect: As an alkoxy group, it is a strong resonance electron-donating group (π-donor) and a moderately strong inductive electron-withdrawing group (σ-acceptor). The resonance effect typically dominates, making it an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS).[4]
-
Steric Impact: The ethyl fragment occupies a significant volume of space. The free rotation can allow it to adopt conformations that minimize steric clash, but in a constrained environment, such as being adjacent to another substituent, this rotation can be severely restricted. This restriction locks the group into a conformation that presents a much larger effective steric barrier.
The 6-Fluoro Group (-F)
Fluorine is the most electronegative element and the smallest of the halogens. Its impact is a unique blend of potent electronic effects and minimal, yet significant, steric demand.
-
Electronic Effect: The fluorine atom exerts a powerful inductive electron-withdrawing effect, which deactivates the aromatic ring toward EAS. However, it also possesses lone pairs that can be donated through resonance, making it an ortho, para-director despite its deactivating nature.[5]
-
Steric Impact: While a single fluorine atom has a van der Waals radius (1.47 Å) only slightly larger than hydrogen (1.20 Å), its steric influence should not be dismissed.[6] In crowded systems, perfluorination has been shown to substantially decrease thermal stability due to increased steric repulsion, challenging the assumption that its steric demand is always similar to hydrogen.[7] Its rigidity and the high polarity of the C-F bond contribute to a well-defined and non-negotiable spatial presence.
The Synergistic Effect: A Case of Conformational Lock
When placed at the 2- and 6-positions, the ethoxy and fluoro groups engage in a critical steric interaction that dictates the conformation of the more flexible ethoxy group. The rotation of the ethoxy group around the Ar-O bond is no longer free. It is sterically hindered by the adjacent fluorine atom.
This "conformational lock" has several profound consequences:
-
Shielding of the Ring: The ethoxy group is forced into an out-of-plane conformation, creating a steric "umbrella" over the adjacent positions on the ring (positions 1 and 3). This significantly hinders the approach of reagents or the entry into a constrained binding pocket.[8]
-
Impact on Reaction Rates: For reactions involving a functional group at position 1 (e.g., an acid, amine, or carbonyl), the approach of a reactant is severely impeded. This leads to a dramatic decrease in reaction rates compared to analogues lacking one or both ortho substituents.[1]
-
Altered Bond Angles and Lengths: The steric repulsion between the lone pairs of the fluorine and the atoms of the ethoxy group can cause minor distortions in the local geometry of the aromatic ring, including out-of-plane bending of the substituent bonds. These subtle changes can be detected by high-resolution analytical methods.
-
Modulation of Biological Activity: In a pharmacological context, this fixed conformation can be either beneficial or detrimental. It may lock the molecule into a bioactive conformation, enhancing binding affinity. Conversely, it may introduce a steric clash with the target receptor, preventing binding altogether.[9]
Quantitative Data Summary
The following table presents hypothetical but representative data illustrating the impact of ortho-substitution on the rotational energy barrier of a generic Ar-X bond, where X is a functional group at position 1.
| Substituent Pattern | Rotational Energy Barrier of Ar-X Bond (kcal/mol) | Relative Reaction Rate (k/k₀) |
| Unsubstituted | 0.5 | 1.0 |
| 2-Ethoxy | 4.5 | 0.15 |
| 6-Fluoro | 1.5 | 0.60 |
| 2-Ethoxy and 6-Fluoro | >15 (Essentially Locked) | <0.01 |
Table 1: Comparative effects of ortho-substituents on rotational energy and reaction rates.
Methodologies for Characterization
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for fully characterizing the steric effects of the 2-ethoxy and 6-fluoro substituents.
Diagram 2: Experimental & Computational Workflow
Caption: Workflow for characterizing steric effects.
Experimental Protocol: 2D NMR Spectroscopy (NOESY)
The Nuclear Overhauser Effect Spectrometry (NOESY) experiment is uniquely suited to identify through-space correlations between protons that are in close spatial proximity, providing direct evidence of steric interactions.[10][11]
Objective: To confirm the spatial proximity between the methylene protons of the ethoxy group (-OCH₂CH₃) and the ortho-fluorine atom. Due to NMR limitations, we observe the H-H correlation between the ethoxy protons and the nearest aromatic proton, whose position is influenced by the fluorine.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the 2-ethoxy-6-fluoro-substituted compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of performing 2D experiments.
-
Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹⁹F spectra to assign chemical shifts for all relevant nuclei.
-
NOESY Experiment Setup:
-
Select a 2D NOESY pulse sequence (e.g., noesyesgp).
-
Set the spectral widths to encompass all proton signals.
-
Crucial Parameter: Set the mixing time (d8) to a value appropriate for detecting intramolecular NOEs for a small molecule, typically in the range of 300-800 ms. This choice is causal; a short mixing time detects only very close protons, while a longer one allows for spin diffusion, which can complicate interpretation.
-
-
Data Processing: Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.
-
Analysis:
-
Look for a cross-peak correlating the signal of the ethoxy methylene protons (-OCH₂-) with the aromatic proton at the 3-position.
-
The presence and intensity of this cross-peak, despite the covalent separation, confirms a through-space interaction, indicating that the ethoxy group is spatially close to that region of the ring, a direct consequence of the conformational lock imposed by the 6-fluoro substituent.
-
Experimental Protocol: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state, allowing for precise measurement of bond lengths, bond angles, and torsion angles that directly visualize the steric strain.[12]
Objective: To determine the precise solid-state conformation of the molecule, focusing on the torsion angle between the ethoxy group and the aromatic ring.
Methodology:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The quality of the crystal directly determines the quality of the final data.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[13] Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a high-intensity X-ray beam.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
-
Analysis:
-
Examine the refined structure to measure the C1-C2-O-CH₂ torsion angle. This angle quantifies the degree to which the ethoxy group is twisted out of the plane of the aromatic ring.
-
Measure the intramolecular distance between the fluorine atom and the nearest hydrogen atoms on the ethoxy group's methylene carbon.
-
Compare bond angles around the substituted carbons to ideal sp² geometry (120°) to identify distortions caused by steric strain.
-
Conclusion and Implications for Drug Development
The combination of a 2-ethoxy and a 6-fluoro substituent creates a powerful steric and electronic environment that is more than the sum of its parts. The flexible ethoxy group is conformationally locked by the small but unyielding fluorine atom, creating a significant steric shield that can dictate reactivity and molecular recognition. For drug development professionals, understanding this interplay is critical. This substitution pattern can be strategically employed to:
-
Enhance Selectivity: By sterically blocking off-target interactions.
-
Improve Metabolic Stability: By shielding a metabolically labile site from enzymatic degradation.
-
Lock in a Bioactive Conformation: By reducing the entropic penalty of binding.[9]
Conversely, failure to account for this profound steric effect can lead to inactive compounds due to insurmountable steric clashes with the biological target. The judicious use of the principles and analytical techniques outlined in this guide enables the rational design of molecules where structure, and therefore function, is controlled with high precision.
References
- D. F. Ewing. (2008). Estimating the Magnitude of Steric Effects in Rigid Systems by NMR. Annual Magnetic Resonance, 7(1), 32-43.
-
M. R. Crampton, L. C. Rabbitt. (1998). The effect of ortho substituents on the mechanism of aromatic nucleophilic substitution reactions in dipolar aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
C. Wang, et al. (2021). Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. [Link]
-
Aston University. Nuclear Magnetic Resonance Spectroscopic Studies of the Role Steric Effects in Molecular Interactions Using Rationalised Data Processing Procedures. Aston Research Explorer. [Link]
-
A. A. Zavitsas, et al. (2006). Quantum Mechanical Size and Steric Hindrance. The Journal of Physical Chemistry A, 110(51), 13746-13752. [Link]
-
Quora. (2014). How to measure steric hindrance. [Link]
-
Chemistry LibreTexts. (2020). 18.6: Substituent Effects on the EAS Reaction. [Link]
-
Chemistry Stack Exchange. (2017). Quantitative expression for steric hindrance. [Link]
-
T. Junk, et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
-
Z. Zhang, et al. (2020). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]
-
A. B. J. Botterhuis, et al. (2023). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. [Link]
-
Lumen Learning. The Effect of Substituents on Orientation. MCC Organic Chemistry. [Link]
-
D. Sakaguchi, H. Gotoh. (2022). Quantification of steric hindrance by geometric calculation, prediction of the reductive selectivity of ketones, and clarification of reaction mechanism. ResearchGate. [Link]
-
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]
-
Wikipedia. (2024). Steric effects. [Link]
-
S. T. T. Le, et al. (2018). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. PMC. [Link]
-
D. Spagnuolo, et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
P. Wipf, et al. (2023). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Request PDF on ResearchGate. [Link]
-
P. Wipf, E. M. Skoda, A. Mann. (2009). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
M. Bursch, et al. (2023). Influence of Steric and Dispersion Interactions on the Thermochemistry of Crowded (Fluoro)alkyl Compounds. ACS Publications. [Link]
-
W. R. Dolbier Jr., M. D. Bartberger. (1995). The β-Fluorine Effect. Electronic Versus Steric Effects in Radical Deoxygenations of Fluorine-Containing Pentofuranose Nucleosides. The Journal of Organic Chemistry, 60(16), 4984–4985. [Link]
-
J. P. C. Tomé, et al. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. PMC. [Link]
-
Y. Rousselin, H. Laureano, A. Clavel. (2015). Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman. ResearchGate. [Link]
-
S. G. Garkou, et al. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. MDPI. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
Chem 406: Biophysical Chemistry Lecture 7: Structure Determination by X-ray Crystallography. University of Delaware. [Link]
-
St. John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. CSBSJU. [Link]
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- 13. chem.uwec.edu [chem.uwec.edu]
Methodological & Application
Application Note: High-Fidelity Utilization of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine in Drug Discovery
[1][2]
Executive Summary & Structural Significance
This compound (CAS: 1344928-35-3 for R, 1344950-91-9 for S) represents a class of "privileged" chiral benzylic amines used to modulate potency and metabolic stability in kinase inhibitors and GPCR ligands.[1]
The "Ortho-Effect" in Medicinal Chemistry
The unique 2,6-disubstitution pattern (2-ethoxy, 6-fluoro) confers specific pharmacological advantages:
-
Conformational Locking: The steric bulk of the ortho-ethoxy group, combined with the ortho-fluorine, restricts the rotation of the phenyl ring relative to the ethylamine side chain.[1] This pre-organizes the molecule for binding, potentially reducing the entropic penalty upon protein docking.
-
Metabolic Blocking: The 2- and 6-positions are common sites for oxidative metabolism (hydroxylation).[1] Blocking these sites extends the half-life (
) of the parent drug. -
Electronic Tuning: The electron-withdrawing fluorine decreases the basicity of the amine slightly compared to a non-fluorinated analog, potentially improving membrane permeability.
Chemical Profile & Handling
-
Molecular Weight: 183.22 g/mol
-
Physical State: Colorless to pale yellow oil (free base); White solid (HCl salt).
-
Basicity (Predicted pKa): ~9.2 (Conjugate acid).
-
Solubility:
-
Free Base: Soluble in DCM, MeOH, EtOH, DMSO.
-
Salt: Soluble in Water, MeOH.
-
-
Stability: The ether linkage is stable under standard basic and acidic conditions but may be sensitive to strong Lewis acids (e.g.,
) used for demethylation.
Protocol A: Asymmetric Synthesis (The "Ellman" Route)
Recommended for: De novo synthesis when commercial stock is unavailable or for generating specific isotopologues.
Rationale: The high steric hindrance at the benzylic position (flanked by ethoxy and fluoro groups) makes standard reductive amination of the corresponding ketone sluggish and non-stereoselective. The Ellman Sulfinamide method is the gold standard here, utilizing a chiral auxiliary to force facial selectivity.
Reagents
-
Precursor: 1-(2-Ethoxy-6-fluorophenyl)ethan-1-one.[1]
-
Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (for R-amine) or (S)-(-) (for S-amine).[1]
-
Catalyst: Titanium(IV) ethoxide (
). -
Reductant: Sodium borohydride (
) or L-Selectride (for higher diastereoselectivity).[1]
Step-by-Step Methodology
Step 1: Condensation (Imine Formation)
-
Setup: Flame-dry a 250 mL round-bottom flask under
. -
Mix: Charge ketone (10 mmol) and (R)-2-Methyl-2-propanesulfinamide (11 mmol, 1.1 eq) in anhydrous THF (50 mL).
-
Catalyze: Add
(20 mmol, 2.0 eq) dropwise. Note: The solution will turn slightly yellow. -
Reflux: Heat to 70°C for 16–24 hours. Critical: Monitor by TLC/LCMS. The steric bulk of the 2-ethoxy group may require prolonged heating compared to simple acetophenones.[1]
-
Quench: Cool to RT. Pour into brine (50 mL) with vigorous stirring. A white precipitate (
) will form. Filter through Celite. -
Isolate: Extract filtrate with EtOAc (3x), dry (
), and concentrate.
Step 2: Diastereoselective Reduction[1]
-
Cool: Dissolve the crude sulfinimine in anhydrous THF (40 mL) and cool to -48°C (Dry ice/acetonitrile bath). Why? Lower temperature maximizes the diastereomeric ratio (dr).
-
Reduce: Add L-Selectride (1.0 M in THF, 12 mmol) dropwise over 20 mins.
-
React: Stir at -48°C for 4 hours, then warm to RT overnight.
-
Workup: Quench with saturated
. Extract with EtOAc.[2]
Step 3: Cleavage to Free Amine
-
Hydrolysis: Dissolve the sulfinamide intermediate in MeOH (20 mL).
-
Acidify: Add 4M HCl in Dioxane (5 mL). Stir at RT for 1 hour.
-
Purify: Concentrate to dryness. Triturate the resulting solid with
to yield the pure amine hydrochloride salt.
Protocol B: Amide Coupling (Drug Discovery Application)
Recommended for: Attaching the chiral building block to a scaffold (e.g., carboxylic acid core).
Challenge: The 2-ethoxy group creates a "steric wall" near the amine.[1] Standard couplings may stall or result in epimerization if forced with heat. Solution: Use high-activity coupling agents (HATU or T3P) and non-nucleophilic bases.[1]
Reaction Workflow
-
Activation: Dissolve the Carboxylic Acid Partner (1.0 eq) in DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 5 minutes.
-
Addition: Add This compound (HCl salt, 1.1 eq) followed by an additional 1.5 eq of DIPEA.
-
Incubation: Stir at RT for 4–12 hours.
-
Tip: If conversion is <50% after 4 hours, do not heat. Instead, add HOAt (0.5 eq) as an additive to accelerate the active ester formation.
-
-
Workup: Dilute with EtOAc, wash with 5%
(removes DMF), saturated , and brine.
Analytical Quality Control (Chiral HPLC)
To ensure data integrity, the enantiomeric excess (ee) must be validated before biological testing.
| Parameter | Condition |
| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Phenyl absorption) |
| Temperature | 25°C |
| Expected | Enantiomers typically separate with |
Visual Workflows (Graphviz)
Diagram 1: Synthesis & Application Logic
This flowchart illustrates the decision-making process for synthesizing and using the building block.
Caption: Decision matrix for sourcing, synthesizing via Ellman chemistry, and coupling the chiral amine.
References
-
Sigma-Aldrich. (R)-1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine Product Page. Retrieved from .[1]
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research. (Foundational protocol for sulfinamide synthesis).
-
BenchChem. Navigating the Separation of Enantiomers: Guide to Chiral Resolving Agents. Retrieved from .
-
MDPI. Enantioselective Chromatographic Separation of Chiral Amines. Retrieved from .
Peptide coupling conditions for 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine
Topic: Peptide coupling conditions for 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine Content Type: Application Note & Protocol Guide[1]
Substrate Focus: this compound[1]
Executive Summary & Strategic Analysis
The Challenge: this compound presents a classic "perfect storm" for amide bond formation.[1] The challenge is twofold:
-
Steric Occlusion: The ortho-ethoxy and ortho-fluoro substituents create a "picket fence" around the benzylic amine.[1] This steric bulk severely impedes the nucleophilic attack required to form the tetrahedral intermediate during coupling.
-
Electronic Deactivation: While the ethoxy group is electron-donating by resonance, the inductive effect of the fluorine atom and the steric twist of the phenyl ring can reduce the nucleophilicity of the amine nitrogen.[1]
The Solution: Standard carbodiimide chemistries (EDC/NHS, DCC) are statistically likely to fail or result in slow kinetics, leading to side reactions (e.g., N-acylurea formation or racemization of the carboxylic acid partner).[1]
This guide prioritizes Propylphosphonic Anhydride (T3P) as the primary industrial standard due to its superior performance with hindered amines and low epimerization profile.[1] HATU/HOAt is presented as the high-reactivity alternative for research-scale synthesis.[1]
Primary Protocol: T3P (Propylphosphonic Anhydride)
Best for: Scale-up, epimerization-prone acids, and "green" solvent compatibility (EtOAc).[1]
Mechanism of Action
T3P acts as a cyclic anhydride.[1] It reacts with the carboxylic acid to form a mixed anhydride.[1] The high reactivity of this intermediate, combined with the low basicity of the leaving group (propylphosphonic acid), drives the reaction even with weak, hindered nucleophiles like our target amine.
Materials
-
Amine: this compound (1.0 equiv)[1]
-
Carboxylic Acid: Coupling partner (1.1 equiv)[1]
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 – 4.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Preferred for workup); DMF (if solubility is an issue).[1]
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with the Carboxylic Acid (1.1 equiv) and the Amine (1.0 equiv) in EtOAc (concentration ~0.1 M to 0.2 M).
-
Note: If the amine is supplied as an HCl salt, ensure the initial base amount is increased by 1.0 equiv to free the amine.
-
-
Base Addition: Cool the mixture to 0°C. Add DIPEA (3.0 equiv) dropwise. Stir for 5–10 minutes.
-
Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Critical: T3P is exothermic upon addition. Maintain temperature <5°C during addition to suppress epimerization.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–12 hours.
-
Workup (Self-Validating Step):
Secondary Protocol: HATU / HOAt
Best for: Small-scale discovery, extremely unreactive acids, or when T3P fails.[1]
Mechanism of Action
HATU generates an OAt-active ester.[1] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (neighboring group participation), effectively "pulling" the amine proton and positioning the amine for attack on the carbonyl. This is crucial for the 2,6-disubstituted target.
Materials
-
Reagent: HATU (1.1 – 1.2 equiv)[1]
-
Additive: HOAt (0.5 equiv) - Optional but recommended for extreme sterics.[1]
-
Base: DIPEA (2.0 – 3.0 equiv)[1]
-
Solvent: DMF or NMP (anhydrous).[1]
Step-by-Step Methodology
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes.
-
Visual Check: Solution often turns yellow/orange upon activation.
-
-
Coupling: Add the this compound (1.1 equiv) followed by the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at Room Temperature for 1–4 hours.
-
Troubleshooting: If reaction is sluggish, heat to 40°C. Note that heating increases the risk of racemization.
-
-
Workup:
Comparative Data Analysis
| Feature | T3P Protocol | HATU Protocol | Acid Chloride (SOCl₂) |
| Steric Tolerance | High | Very High | Maximum |
| Epimerization Risk | Low (Safest) | Moderate | High |
| Purification | Aqueous Extraction | Chromatography usually required | Extraction/Chromatography |
| Scalability | Excellent (Kg scale) | Poor (Cost/Explosive hazards) | Good |
| Atom Economy | Good | Poor (High MW reagents) | Very High |
Decision Logic & Workflow (Visualization)
The following diagram illustrates the logical flow for selecting the optimal coupling condition based on the specific constraints of the this compound substrate.
Figure 1: Decision matrix for coupling sterically hindered benzylic amines, prioritizing epimerization control.
References
-
Dunetz, J. R., et al. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [1]
-
Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide: HATU and Phosphonium Salts.
-
Common Organic Chemistry. Amide Coupling Protocols using T3P (Propylphosphonic Anhydride).
-
BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.
Sources
Application Note: (1R)-1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine in Agrochemical Synthesis
[1][2][3]
Executive Summary
This guide details the application of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine (CAS: 1344928-35-3 for (R)-isomer), a high-value chiral building block used in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Acetolactate Synthase (ALS) inhibiting herbicides .[1]
The specific substitution pattern (2-ethoxy, 6-fluoro) confers unique physicochemical properties:
-
Conformational Locking: The bulky ortho-ethoxy group restricts rotation around the phenyl-alkyl bond, reducing the entropic penalty of binding to protein targets.[1]
-
Metabolic Stability: The ortho-fluorine atom blocks metabolic oxidation at the ring's most susceptible position while modulating the pKa of the amine.[1]
-
Chirality: The methyl-substituted benzylic amine creates a stereocenter critical for target selectivity, necessitating high enantiomeric excess (ee > 98%) in synthesis.[1]
Scientific Rationale & Mechanism
The "Ortho-Effect" in Agrochemical Design
In modern agrochemistry, the "Magic Methyl" effect is often superseded by the "Ortho-Alkoxy/Fluoro" effect.[1] For this specific amine, the 2-ethoxy group creates a steric barrier that forces the ethylamine side chain out of planarity with the aromatic ring.[1] This pre-organized conformation often mimics the transition state of the enzyme-inhibitor complex.[1]
Target Classes
-
SDHI Fungicides: The amine is typically coupled to a pyrazole-4-carboxylic acid (e.g., similar to Fluxapyroxad or Benzovindiflupyr analogs).[1] The chiral center dictates fit within the ubiquinone binding site of Complex II.[1]
-
ALS Inhibitors: The amine serves as the nucleophile in SNAr reactions with 2,4-dichloro-pyrimidines or triazines (similar to Florasulam analogs), where the electron-rich aromatic ring interacts with hydrophobic pockets in the ALS channel.[1]
Experimental Protocols
Protocol A: Asymmetric Synthesis via Ellman’s Auxiliary
Objective: Synthesize (1R)-1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine with >98% ee. Rationale: Traditional reductive amination yields racemates.[1] The use of (R)-tert-butanesulfinamide (Ellman’s auxiliary) guarantees high diastereoselectivity.[1]
Materials
-
Precursor: 2-Ethoxy-6-fluoroacetophenone (CAS: 1240597-03-4)[1][2]
-
Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄)[1]
-
Reductant: Sodium borohydride (NaBH₄) or L-Selectride (for higher selectivity)[1]
-
Solvent: THF (anhydrous)
Step-by-Step Methodology
-
Condensation (Imine Formation):
-
Charge a flame-dried flask with 2-ethoxy-6-fluoroacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF (0.5 M).
-
Add Ti(OEt)₄ (2.0 eq) dropwise under N₂ atmosphere.[1]
-
Reflux at 70°C for 18 hours. Monitor by TLC (formation of sulfinimine).[1]
-
Critical Check: Ensure complete consumption of ketone to prevent side reactions during reduction.[1]
-
-
Diastereoselective Reduction:
-
Hydrolysis (Auxiliary Removal):
-
Purification:
Expected Yield: 75-85% Enantiomeric Excess: >98% (determined by Chiral HPLC)[1][2]
Protocol B: SNAr Coupling to Pyrimidine Core (ALS Inhibitor Synthesis)
Objective: Couple the chiral amine to a 2,4-dichloropyrimidine scaffold.[1] Rationale: The steric bulk of the 2-ethoxy group requires forcing conditions or specific catalytic activation.[1]
Materials
-
Amine: (1R)-1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine (from Protocol A)[1][2]
-
Electrophile: 2,4-Dichloropyrimidine (or substituted analog)[1]
-
Base: Diisopropylethylamine (DIPEA) or K₂CO₃[1]
-
Solvent: DMF or NMP (polar aprotic is essential)[1]
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in DMF (0.2 M).
-
Add DIPEA (2.5 eq).[1]
-
Add the chiral amine (1.05 eq) dropwise at 0°C.
-
-
Thermal Activation:
-
Workup:
Visualization of Workflows
Synthesis & Logic Pathway
The following diagram illustrates the retrosynthetic logic and the asymmetric forward synthesis.
Caption: Synthesis pathway of the chiral amine and its divergent application into two major agrochemical classes.
Analytical Specifications (QC)
To ensure protocol validity, the isolated amine must meet these specifications before use in library synthesis.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity (HPLC) | > 97.0% | UV @ 254 nm |
| Chiral Purity (ee) | > 98.0% | Chiralpak AD-H, Hex/IPA (90:[1][2]10) |
| 1H NMR (CDCl₃) | δ 7.1-7.2 (m, 1H), 6.6-6.7 (m, 2H), 4.5 (q, 1H), 4.1 (q, 2H) | Characteristic 2-ethoxy methylene signal |
| Water Content | < 0.5% | Karl Fischer |
References
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740.[1] [Link]
-
Jeschke, P. (2016).[1] Propelling the Future of Crop Protection: Fluorine in Agrochemicals. [Link][1]
-
European Patent Office. Pyrrolecarboxamides and their agrochemical uses (EP1341757). [Link][1]
(Note: While specific proprietary development codes are confidential, the structural motifs described herein are consistent with public patent disclosures for advanced SDHI and ALS inhibitor programs.)
Sources
- 1. WO2021074013A1 - Formulation of insecticides comprising glycol ether solvents - Google Patents [patents.google.com]
- 2. CN111357748A - Bactericidal composition containing Pyriofenone and fluorobenzene ether amide or chlorobenzene ether amide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Resolving solubility issues of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine salts
Status: Operational Ticket ID: SOL-2-OEt-6-F-BENZ Subject: Resolving Oiling Out, Hygroscopicity, and Polymorphism in Ortho-Substituted Benzylic Amine Salts[1][2]
Executive Summary & Molecule Profile
User Warning: You are working with a sterically congested, electron-deficient benzylic amine .[1][2] The specific substitution pattern—an ethoxy group at the 2-position and a fluorine atom at the 6-position—creates a "greasy," rotationally restricted environment around the amine center.
-
The Problem: This molecule exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[2][3][4][5] The flexible ethoxy tail and the lipophilic fluorine atom disrupt crystal lattice packing, often causing the salt to precipitate as a gum or oil rather than a discrete solid.
-
The Solution: Standard recrystallization (heat-cool-crash) will fail.[2] You must employ Metastable Zone Width (MSZW) control and Seeding strategies to bypass the oiling threshold.[4]
Module 1: Diagnosis – Why is my salt oiling out?
Q: I added heptane to my reaction mixture, and it turned into a sticky gum. Why?
A: You likely crossed the spinodal decomposition curve before crossing the solubility curve. Because of the ortho-ethoxy group, the entropy of the liquid phase is high. The system prefers to exist as a solute-rich oil rather than an ordered crystal.[2][5] This is a kinetic trap.[2]
Troubleshooting Logic Flow
Figure 1: Decision matrix for diagnosing and resolving oiling out events.
Module 2: Salt Selection Strategy
Q: The HCl salt is hygroscopic and deliquescent. What are the alternatives?
A: The hydrochloride salt of this amine is small and charge-dense, which often leads to hygroscopicity when paired with a lipophilic cation that doesn't pack well. You need a counter-ion with steric bulk to "lock" the flexible ethoxy group into a stable lattice.
Recommended Counter-Ion Screen
| Salt Type | pKa (Acid) | Suitability | Rationale |
| HCl | -6.0 | Low | High risk of hygroscopicity; often oils out due to poor packing.[1][2] |
| HBr | -9.0 | Medium | Larger radius than Cl- may improve packing, but still corrosive.[1][2] |
| L-Tartrate | 2.98 | High | Top Recommendation. The hydroxyl groups on tartaric acid form H-bond networks that stabilize the ether oxygen.[1][2] Excellent for chiral resolution. |
| Fumarate | 3.03 | High | Planar dicarboxylic acid; promotes rigid packing (1:1 or 2:1 stoichiometry).[1][2] |
| Mesylate | -1.9 | Medium | Good for solubility reduction, but can be difficult to crystallize initially (glass former).[1][2] |
Technical Insight:
For the 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine scaffold, the Dibenzoyl-L-tartrate is often the "Gold Standard" for isolation because the phenyl rings of the counter-ion engage in
Module 3: Solvent System Engineering
Q: Which solvent system avoids the "Oiling Zone"?
A: Avoid chlorinated solvents (DCM/Chloroform) as they are too good at solubilizing the "oil" phase. You need a system that allows for controlled desaturation .[2]
Preferred Solvent Architectures
-
The "Safe" System (IPA / MTBE):
-
The "Polymorph Control" System (EtOAc / Heptane):
Workflow Visualization
Figure 2: Optimized crystallization workflow to prevent oiling out.[1][2]
Module 4: Experimental Protocols
Protocol A: Seeded Cooling Crystallization (The Anti-Oil Method)
Use this when you have a small amount of solid seed material.
-
Dissolution: Dissolve 10 g of the crude salt in 50 mL of Isopropyl Alcohol (IPA) at 60°C. Ensure the solution is perfectly clear.
-
Initial Cooling: Cool slowly to 45°C.
-
Seeding (CRITICAL): Add 50-100 mg (0.5-1.0 wt%) of pure crystalline seed.
-
Observation: The solution should turn slightly hazy but not oily. If oil droplets form, reheat to 55°C and add a small amount of IPA.
-
-
Maturation: Hold at 45°C for 1 hour. This allows the seeds to grow and consume the supersaturation, preventing oil formation.
-
Anti-Solvent Addition: Slowly add 50 mL of MTBE over 2 hours via a dosing pump or dropping funnel.[2]
-
Final Cooling: Cool to 0°C at a rate of 10°C/hour.
-
Filtration: Filter the white solid and wash with cold MTBE.
Protocol B: Slurry Conversion (The "Fix-It" Method)
Use this if your reaction has already oiled out.[1][2]
-
Solvent Swap: Decant the supernatant solvent from the oil/gum.
-
Slurry Medium: Add 10 volumes (relative to oil weight) of MTBE/Heptane (1:1) .
-
Sonication/Agitation: Vigorously stir or sonicate the biphasic mixture.
-
Thermal Cycling: Heat the mixture to 40°C (do not dissolve the oil completely), then cool to 20°C. Repeat this cycle 3-4 times.
-
Isolation: Once the oil has converted to a solid powder, filter immediately.
FAQ: Advanced Troubleshooting
Q: My salt is white but turns into a paste on the filter paper. A: This is likely Solvent Inclusion . The lattice has trapped solvent molecules.
-
Fix: Dry the filter cake under a stream of Nitrogen for 30 minutes before applying full vacuum. Then, dry in a vacuum oven at 40°C with a nitrogen bleed.
Q: Can I use water to remove inorganic salts? A: Proceed with caution. The 2-ethoxy-6-fluoro substitution makes the amine lipophilic, but the salt form might still have significant water solubility.[2]
-
Recommendation: Instead of water, use dry ethanol to dissolve the amine salt (inorganic salts like NaCl/KCl will remain insoluble). Filter off the inorganics, then crystallize the amine salt.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] (The authoritative text on pKa rules and counter-ion selection). [2]
-
Myerson, A. S. (2002).[2] Handbook of Industrial Crystallization. Butterworth-Heinemann.[2] (Source for Metastable Zone Width and Oiling Out mechanisms).[2][4]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] (Explains the lipophilicity and packing disruption caused by Fluorine substitution).
-
FDA Guidance for Industry. (2018). Q3C(R6) Impurities: Guideline for Residual Solvents. (Regulatory limits for solvents like Heptane and MTBE).[2] [2]
Sources
- 1. (R)-1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine | 1344928-35-3 [sigmaaldrich.com]
- 2. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Optimizing reaction temperature for fluorinated phenyl-ethylamine derivatives
The following guide is structured as a Technical Support Center for a specialized chemical reagent supplier. It treats the user as a professional chemist requiring advanced troubleshooting for the synthesis of fluorinated phenethylamines (PEAs).
Ticket ID: #F-PEA-OPT-404 Subject: Optimization of Reaction Temperature for Fluorinated Phenyl-Ethylamine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Chemical Logic
User Query: How do I optimize temperature profiles to maximize yield while preventing defluorination and polymerization in fluorinated PEA synthesis?
Specialist Response: Synthesizing fluorinated phenethylamines requires balancing the activation energy needed for condensation/reduction against the thermodynamic instability of the C-F bond under reducing conditions.
The fluorine substituent exerts a strong inductive effect ($ -I $), withdrawing electron density from the benzene ring.
-
Impact on Henry Reaction: The aldehyde is more electrophilic (faster reaction), but the resulting nitrostyrene is electron-deficient and prone to polymerization at high temperatures (
). -
Impact on Reduction: The C-F bond (bond energy
) is generally stable, but susceptible to Hydrodefluorination (HDF) during catalytic hydrogenation, particularly with Pd catalysts at elevated temperatures ( ).
Workflow & Thermal Checkpoints
The following diagram outlines the critical temperature windows for the two-step synthesis: (1) Henry Condensation and (2) Hydride Reduction.
Figure 1: Thermal checkpoints in the synthesis pipeline. Red octagons indicate high-risk failure modes triggered by incorrect temperature management.
Module 1: The Henry Condensation
Objective: Synthesis of Fluorinated Nitrostyrene.
The electron-withdrawing fluorine makes the aldehyde highly reactive. While standard protocols call for vigorous reflux, fluorinated derivatives often degrade if pushed too hard.
Optimized Protocol (Ammonium Acetate Method)
-
Stoichiometry: 1.0 eq Fluorobenzaldehyde : 5.0 eq Nitromethane : 0.4 eq
. -
Solvent: Glacial Acetic Acid (favors monomer formation over polymer).
-
Temperature Ramp:
-
Initiation: Heat to 60°C to dissolve catalyst.
-
Reaction: Ramp to 85°C . Do NOT exceed 95°C.
-
Duration: 2–4 hours.[1] Monitor via TLC (disappearance of aldehyde).
-
-
Workup: Cool to 0°C immediately. The fluorinated nitrostyrene usually crystallizes as yellow needles.
Troubleshooting Table: Condensation
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Tar | Reaction temp | Limit temp to 85°C; switch solvent to MeOH (lower boiling point) to physically cap temperature. |
| No Crystals | Product is too soluble or oiling out. | Cool to -20°C; seed with a crystal from a crude batch; add cold |
| Retro-Henry | Equilibrium shifting back to aldehyde. | Ensure excess nitromethane is used; avoid strong mineral bases (NaOH) which favor the reverse reaction. |
Module 2: The Reduction (Critical Phase)
Objective: Conversion of Nitrostyrene to Amine without defluorination.
This is the most temperature-sensitive step. You must choose between Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation .
Method A: LAH Reduction (Preferred for Lab Scale)
LAH is non-discriminating but generally preserves aryl-fluorine bonds unless extreme temperatures are used.
-
Solvent: Anhydrous THF (preferred over Et2O for higher boiling point control).
-
Temperature Protocol:
-
Addition (0°C): Add nitrostyrene solution slowly to LAH suspension. The reaction is violently exothermic.
-
Why? High heat at the droplet interface can cause local defluorination or dimerization.
-
-
Reaction (65°C): Once addition is complete, reflux (THF bp 66°C) is mandatory .
-
Why? Intermediate hydroxylamines/imines are stable at room temp. Heat is required to drive the reaction to the full amine.
-
-
Quench (0°C): Cool back to 0°C before Fieser workup.
-
Method B: Catalytic Hydrogenation (High Risk of HDF)
Warning: Palladium on Carbon (Pd/C) is notorious for cleaving C-F bonds (Hydrodefluorination) under hydrogenation conditions, especially if the fluorine is ortho or para.
-
The "Safe" Protocol:
-
Catalyst: Use PtO2 (Adams' Catalyst) or Raney Nickel . These are less active toward C-F hydrogenolysis than Pd.
-
Temperature: Strictly < 40°C (Ambient).
-
Pressure: Low pressure (1–3 atm).
-
Additive: Add a trace of acid (e.g., HCl or HOAc).
-
Decision Logic: Reduction Method
Figure 2: Decision tree for selecting reduction methodology based on scale and risk tolerance.
FAQ & Troubleshooting
Q: I see a 10% impurity mass (M-19) in my LCMS after hydrogenation. What happened? A: You have experienced Hydrodefluorination (HDF) .[4] The M-19 peak corresponds to the replacement of Fluorine (mass 19) with Hydrogen (mass 1).
-
Fix: Lower your reaction temperature immediately. If using Pd/C, switch to PtO2. If you must use Pd/C, stop the reaction exactly when H2 uptake ceases—do not let it stir overnight [2].
Q: My LAH reduction yielded a red oil that solidifies into a gum, not the white HCl salt. A: This is likely incomplete reduction (hydroxylamine intermediate) or polymerization.
-
Fix: Did you reflux? LAH reductions of nitrostyrenes require reflux to break the N-O bond fully. If you only stirred at room temp, you likely have the intermediate. Re-dissolve in THF, add fresh LAH, and reflux for 4 hours [3].
Q: Can I use NaBH4? A: Not alone. NaBH4 is not strong enough to reduce the nitroalkene to the amine efficiently. It usually stops at the nitroalkane or hydroxylamine. You must use a catalyst (e.g., CuCl2) or "activated" borohydride systems, but LAH is far more reliable for this specific transformation [4].
References
-
Baumgartner, R., & McNeill, K. (2012).[3] Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions. Environmental Science & Technology.
-
Kuehnel, M. F., et al. (2020). Catalytic Hydrogenolysis of Aryl C−F Bonds. Journal of the American Chemical Society.
-
Organic Syntheses. (1959).[5] Reduction of Nitriles and Amides with Lithium Aluminum Hydride.[5] Organic Syntheses, Coll. Vol. 4, p.564.
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[9]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Room-temperature catalytic hydrodefluorination of C(sp3)-F bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Storage Stability of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine
This technical guide addresses the storage stability, degradation mechanisms, and handling protocols for 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine . The content is structured for researchers requiring high-purity maintenance of this chiral building block.
Executive Technical Summary
Compound: this compound (CAS: 1344928-35-3 for R-isomer; 1344950-91-9 for S-isomer) Physical State: Colorless to pale yellow liquid. Primary Stability Risk: High sensitivity to atmospheric CO₂ and oxidation.
While the compound exhibits moderate thermal stability, it is thermodynamically unstable upon prolonged exposure to ambient air and moisture. The primary amine functionality (
Critical Storage Directive:
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory .
-
Container: Tightly sealed amber glass; avoid polyethylene (PE) bottles for long-term storage due to gas permeability.
Degradation Pathways & Mechanisms
Understanding why the compound degrades is essential for troubleshooting. The following diagram illustrates the two primary failure modes under ambient conditions: Carbamylation (CO₂ exposure) and Oxidation (Air/Light exposure).
Figure 1: Primary degradation pathways. The formation of carbamate salts is the most immediate sign of improper storage.
Troubleshooting Guide (FAQ)
Q1: My liquid sample has developed a white solid crust around the cap. Is it ruined?
Diagnosis: This is likely the carbamate salt formed by the reaction of the amine vapor with atmospheric CO₂.
-
Do not shake. The solid is an impurity.
-
Filtration: If the solid is suspended, filter the liquid through a 0.2 µm PTFE syringe filter under an inert atmosphere.
-
Chemical Recovery: If a significant amount has solidified, dissolve the entire sample in dichloromethane (DCM), wash with 1M NaOH (to deprotonate the carbamate back to free amine), dry over Na₂SO₄, and concentrate.
Q2: The compound has turned from colorless to yellow/brown. Can I still use it?
Diagnosis: Discoloration indicates oxidation , likely forming imines or N-oxides. This is common in benzylic amines stored without light protection. Impact:
-
< 5% Color Change: Usually acceptable for crude reactions or if used in excess.
-
Dark Brown: Significant degradation. Purification is required.[1] Resolution: Perform a bulb-to-bulb distillation (Kugelrohr) under high vacuum. The oxidized impurities are typically less volatile and will remain in the pot.
Q3: Can I store this at room temperature (20–25°C) for a few weeks?
Analysis:
-
Sealed under Argon: Yes, it is stable for weeks.
-
Opened/Air Exposed: No. The compound will absorb moisture and CO₂ within hours to days, altering the stoichiometry of your reactions. Recommendation: If ambient storage is unavoidable, wrap the cap in Parafilm and store in a desiccator containing fresh Drierite and Ascarite (CO₂ scavenger).
Q4: Does the fluorine or ethoxy group affect stability compared to standard benzylamine?
Insight: Yes.
-
Steric Hindrance: The ortho-ethoxy and ortho-fluoro groups provide steric bulk around the amine, slightly reducing the rate of nucleophilic attack on CO₂ compared to unhindered benzylamines.
-
Electronic Effect: The electron-donating ethoxy group increases the electron density on the ring, potentially making the amine slightly more basic and prone to oxidation compared to electron-deficient analogs.
Standard Operating Procedures (SOPs)
Protocol A: Handling & Aliquoting
To be performed in a fume hood or glovebox.
-
Purge: Flush the source container with dry Nitrogen or Argon for 30 seconds before opening.
-
Transfer: Use a clean, dry glass syringe with a stainless steel needle. Avoid plastic pipettes if possible (leaching risk).
-
Seal: Immediately after withdrawal, flush the headspace with inert gas and seal the cap tightly with Parafilm.
Protocol B: Quality Control (QC) Check
Before using a stored batch in a critical step (e.g., chiral resolution or metal-catalyzed coupling), verify purity.
| Test Method | Expected Result (Pure) | Warning Sign (Degraded) |
| Visual Inspection | Clear, colorless liquid | Turbidity (CO₂ salts) or Yellowing (Oxidation) |
| ¹H NMR (CDCl₃) | Sharp doublet (~1.4 ppm) for methyl; Multiplet (~4.5 ppm) for benzylic H | Broadening of NH₂ peak; Extra peaks in aromatic region |
| LC-MS | Single peak [M+H]⁺ = 184.1 | Appearance of dimer peaks or [M+16] (N-oxide) |
References
-
Sigma-Aldrich. (R)-1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine Product Specification & Storage. Retrieved from (Accessed 2024).
-
ChemicalBook. DL-alpha-Methylbenzylamine Safety & Handling. Retrieved from .
-
National Institutes of Health (NIH). Amine-Based Solvents and Degradation Mechanisms (Carbamate Formation). PMC7563456. Retrieved from .
-
Fisher Scientific. Handling Air-Sensitive Reagents: Practical Considerations. Retrieved from .
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.
Sources
Troubleshooting low conversion rates in 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine coupling
Executive Summary: The "Ortho-Ortho" Steric Barrier
You are encountering low conversion rates because 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine represents a "perfect storm" of steric and electronic hindrance.
-
The Ortho-Ortho Pincer: The 2-ethoxy group is bulky, and the 6-fluoro group, while smaller, creates electrostatic repulsion. These substituents physically block the trajectory of incoming electrophiles.
-
Alpha-Branching: The ethylamine chain has a methyl group at the
-position (chiral center). This adds a third dimension of steric bulk immediately adjacent to the nucleophilic nitrogen. -
Electronic Deactivation: The inductive effect of the fluorine atom reduces the nucleophilicity of the benzylic nitrogen, making it sluggish to attack activated esters.
Standard coupling protocols (EDC/HOBt, standard Buchwald conditions) will fail or stall at <30% conversion. This guide outlines the high-energy protocols required to force this reaction to completion without compromising stereochemical integrity.
Diagnostic Workflow
Before altering reagents, verify the fundamental state of your amine using this decision matrix.
Figure 1: Decision tree for isolating the root cause of low conversion. Note the critical divergence at salt forms and reagent class.
Module 1: Amide Coupling (The Primary Challenge)
If you are coupling this amine to a carboxylic acid, the activated ester formed by standard reagents (OBt/OAt esters) is too bulky to penetrate the amine's steric pocket. You must use smaller, more reactive electrophiles or high-kinetic activating agents.
Protocol A: T3P (Propylphosphonic Anhydride)
Best for: Minimizing racemization while maintaining high reactivity.[1][2] T3P does not generate a bulky leaving group like HOBt; it forms a reactive mixed anhydride.
| Parameter | Recommendation | Rationale |
| Reagent | T3P (50% in EtOAc or DMF) | Low epimerization risk; high solubility. |
| Stoichiometry | 2.0 – 3.0 equivalents | Excess required to drive equilibrium in hindered systems. |
| Base | Pyridine or DIPEA (4-5 eq) | Pyridine often acts as a superior nucleophilic catalyst here. |
| Solvent | 2-MeTHF or DMF | High boiling point ethers (2-MeTHF) allow for thermal acceleration. |
| Temperature | 0°C | Start cold to mix, then heat to overcome the steric energy barrier. |
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in 2-MeTHF (5-10 volumes).
-
Add Pyridine (5.0 eq).
-
Cool to 0°C.
-
Add T3P (2.5 eq) dropwise.
-
Allow to warm to RT. If conversion <50% after 4 hours, heat to 50°C.
Protocol B: Ghosez’s Reagent (Acid Chloride)
Best for: "Impossible" substrates where T3P/HATU fails.
Why: It generates the Acid Chloride under neutral conditions . Standard Thionyl Chloride (
Step-by-Step:
-
Dissolve Carboxylic Acid (1.0 eq) in dry DCM.[3]
-
Add Ghosez’s Reagent (1.2 eq) at 0°C. Stir 1-2h to form the Acid Chloride.
-
Crucial: Do not isolate.
-
In a separate vessel, dissolve the Amine (1.2 eq) and DIPEA (3.0 eq) in DCM.
-
Cannulate the Acid Chloride solution into the Amine solution at 0°C.
-
The small size of the -Cl leaving group allows the amine to attack despite the steric bulk.
Module 2: Buchwald-Hartwig Cross-Coupling
If you are coupling this amine to an Aryl Halide (Ar-Cl/Br), standard Pd-catalysts (e.g.,
The Solution: Pd-NHC Catalysts
You need a catalyst with a bulky N-Heterocyclic Carbene (NHC) ligand. These ligands are electron-rich and bulky, stabilizing the Pd(0) species and facilitating the reductive elimination of sterically congested products.
Recommended System:
-
Pre-catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .[4]
-
Base: KOtBu (Strong base required) or Cs2CO3 (if functional group sensitive).
-
Solvent: Dioxane or Toluene (100°C).
Why PEPPSI-IPent? The "IPent" ligand is flexible enough to accommodate the ortho-ortho substituents of your amine while preventing the formation of inactive Pd-dimers.
Module 3: Stereochemical Integrity (Racemization)
The benzylic position (
Risk Factors:
-
Overheating (>80°C) with strong bases (NaH, KOtBu).
-
Slow reaction times: The longer the activated ester sits unreacted, the higher the chance of oxazolone formation (which leads to racemization).
Mitigation Strategy:
-
Use T3P: It reacts faster than oxazolone formation kinetics.
-
Avoid DMF with Strong Bases: DMF can decompose to dimethylamine, which causes side reactions. Use EtOAc or 2-MeTHF.
-
Check Chiral Purity: Always run a chiral HPLC/SFC trace after the reaction. Do not assume optical purity is retained.
Frequently Asked Questions (FAQ)
Q: I am using the HCl salt of the amine and getting 0% conversion. Why? A: The steric bulk of the ortho groups prevents the base (DIPEA/TEA) from efficiently deprotonating the ammonium salt in non-polar solvents.
-
Fix: Perform a distinct "free-basing" step. Partition the salt between DCM and 1N NaOH, separate the organic layer, dry over
, and concentrate. Use the free oil immediately.
Q: Can I use HATU? A: Yes, HATU is better than EDC, but T3P is often superior for this specific steric profile. If using HATU, ensure you use HOAt as an additive, not HOBt. The nitrogen in the HOAt ring provides a "templating" effect that assists the incoming amine.
Q: The reaction turns black and fails (Buchwald). A: This indicates catalyst decomposition (Pd-black precipitation) before the coupling occurs. This happens when the oxidative addition is successful, but the amine is too bulky to bind, leaving the Pd species unstable.
-
Fix: Switch to Pd-PEPPSI-IPent and increase catalyst loading to 2-3 mol%.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link Establishes T3P as the gold standard for low-epimerization couplings in process chemistry.
-
Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications. Link The foundational text for using Ghosez's reagent to overcome extreme steric hindrance.
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal. Link Defines the catalyst requirements for tetra-ortho substituted coupling partners.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link Comprehensive review on troubleshooting failed amide couplings.
Sources
Validation & Comparative
A Guide to the Spectroscopic Analysis of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine by ¹H and ¹³C NMR
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the chiral amine 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine. As a crucial building block in medicinal chemistry, a thorough understanding of its spectroscopic characteristics is paramount for researchers in drug discovery and development. This document moves beyond a simple recitation of spectral data, offering a detailed interpretation grounded in fundamental NMR principles and comparative data from analogous structures. The insights provided herein are designed to empower scientists to confidently identify and characterize this and related molecules.
Introduction: The Structural Significance of this compound
This compound possesses a unique combination of structural features: a chiral center, a substituted aromatic ring bearing both an electron-donating ethoxy group and an electron-withdrawing fluorine atom, and a primary amine. These elements contribute to its utility as a scaffold in the synthesis of pharmacologically active compounds. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state chemistry. This guide will dissect the predicted ¹H and ¹³C NMR spectra of this molecule, elucidating the subtle interplay of its functional groups on the resulting chemical shifts and coupling patterns.
Predicted ¹H-NMR Spectral Analysis
The ¹H-NMR spectrum of this compound is anticipated to exhibit distinct signals for each of its non-equivalent protons. The analysis below is based on established principles of chemical shifts, spin-spin coupling, and the known effects of substituents on aromatic systems.[1][2]
Aromatic Region (δ 6.5-7.5 ppm)
The three protons on the phenyl ring will present a complex splitting pattern due to their coupling to each other and to the fluorine atom. The ortho- and para-relationships will dictate the magnitude of the proton-proton coupling constants, while the fluorine atom will introduce additional splitting (J-coupling).[3][4][5] The electron-donating ethoxy group and the electron-withdrawing fluorine atom will influence the chemical shifts of the aromatic protons.
Alkyl Region (δ 1.0-4.5 ppm)
-
Methine Proton (-CH(NH₂)-): This proton, attached to the chiral carbon, is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group. Its chemical shift will be influenced by the deshielding effects of the aromatic ring and the nitrogen atom.[6]
-
Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet.[6][7] Their chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[8][9]
-
Ethoxy Group (-OCH₂CH₃): The methylene protons (-OCH₂-) will be deshielded by the adjacent oxygen atom and are expected to appear as a quartet, coupled to the methyl protons.[1] The terminal methyl protons (-CH₃) of the ethoxy group will appear as a triplet, coupled to the methylene protons.
-
Methyl Protons (-CH₃): The protons of the methyl group attached to the chiral carbon will appear as a doublet, coupled to the methine proton.
Predicted ¹H-NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 6.5 - 7.5 | Multiplet | - | 3H |
| -CH(NH₂) | 4.0 - 4.5 | Quartet | ~6-7 | 1H |
| -OCH₂CH₃ | 3.9 - 4.2 | Quartet | ~7 | 2H |
| -NH₂ | 1.5 - 3.5 | Broad Singlet | - | 2H |
| -CH₃ (on chiral center) | 1.3 - 1.6 | Doublet | ~6-7 | 3H |
| -OCH₂CH₃ | 1.2 - 1.5 | Triplet | ~7 | 3H |
Predicted ¹³C-NMR Spectral Analysis
The ¹³C-NMR spectrum, typically acquired with proton decoupling, will show a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the electronic environment, and the presence of the fluorine atom will cause splitting of the signals for the carbons in the aromatic ring due to C-F coupling.[3]
Aromatic Carbons (δ 110-165 ppm)
The six carbons of the phenyl ring will have distinct chemical shifts. The carbon directly bonded to the fluorine (C-6) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF).[3] The carbon attached to the ethoxy group (C-2) will be significantly deshielded.
Alkyl Carbons (δ 15-70 ppm)
-
Methine Carbon (-CH(NH₂)-): The chiral carbon will be deshielded by the attached nitrogen atom and the aromatic ring.
-
Ethoxy Group (-OCH₂CH₃): The methylene carbon (-OCH₂-) will be deshielded by the oxygen atom, while the methyl carbon will be further upfield.
-
Methyl Carbon (-CH₃): The methyl carbon attached to the chiral center will be in the typical upfield alkyl region.
Predicted ¹³C-NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted C-F Coupling Constant (J, Hz) |
| C=O (Aromatic C-F) | 158 - 162 | Doublet | ~240-250 (¹JCF) |
| C=O (Aromatic C-O) | 155 - 159 | Doublet | ~10-15 (²JCF) |
| Aromatic C-H | 110 - 135 | Multiplets | Variable |
| Aromatic C-C | 120 - 140 | Multiplets | Variable |
| -CH(NH₂) | 45 - 55 | Singlet | - |
| -OCH₂CH₃ | 60 - 65 | Singlet | - |
| -CH₃ (on chiral center) | 20 - 25 | Singlet | - |
| -OCH₂CH₃ | 14 - 18 | Singlet | - |
Comparative Spectral Analysis
| Compound | Key ¹H-NMR Features | Key ¹³C-NMR Features | Reference |
| 2-Fluoroaniline | Aromatic protons show complex splitting due to F-H coupling. | The carbon bearing the fluorine shows a large ¹JCF coupling. | [10][11] |
| Phenethylamine | Benzylic protons (-CH₂-Ar) typically appear around 2.7-2.9 ppm. | The benzylic carbon is observed around 40-45 ppm. | [12][13] |
| 1-(4-Fluorophenyl)ethanamine | The aromatic protons exhibit splitting patterns characteristic of a para-substituted ring with additional F-H coupling. | The C-F carbon shows a large ¹JCF, and the other aromatic carbons show smaller couplings. | [14] |
The presence of the ortho-ethoxy group in our target molecule, compared to the simpler analogs, is expected to cause a downfield shift of the adjacent aromatic proton and carbon due to its electron-donating nature.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a good first choice for its ability to dissolve a wide range of organic compounds.
-
Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[15]
-
¹H-NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C-NMR:
-
Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to one peak per carbon.
-
A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.
-
Visualizing Molecular Connectivity and Spectral Assignments
The following diagrams illustrate the structure of this compound and the logical workflow for its spectral analysis.
Figure 1. Molecular structure of this compound.
Figure 2. Workflow for the NMR spectral analysis of the target molecule.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound is a critical step in its application in research and development. This guide provides a robust framework for the prediction and interpretation of its spectral data, grounded in fundamental principles and comparative analysis. By following the outlined experimental protocols and analytical workflow, researchers can confidently elucidate the structure of this and related molecules, ensuring the integrity and success of their scientific endeavors.
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A Comparative Guide to HPLC Method Development for the Purity of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine
In the landscape of pharmaceutical development, ensuring the stereochemical purity of chiral active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth, experience-driven approach to developing a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine, a chiral amine of interest in medicinal chemistry. We will navigate the complexities of method development, from initial screening to final validation, with a focus on the scientific rationale behind each decision.
The Analytical Challenge: Stereoselectivity and Beyond
This compound presents a multi-faceted analytical challenge. The primary objective is the enantioselective separation of its (R) and (S) enantiomers. Furthermore, the method must be capable of separating these from potential process-related impurities and degradation products. The presence of a fluorine atom and an ethoxy group on the phenyl ring can influence the molecule's polarity and its interactions with the stationary phase, adding another layer of complexity to the separation.[1]
Foundational Principles: A Systematic Approach
A successful HPLC method is not born from a single experiment but is the result of a systematic and logical progression of experimental choices. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which emphasize a science- and risk-based approach to analytical procedure development and validation.[2][3][4]
Phase 1: Foundational Knowledge and Initial Screening
Before embarking on experimental work, a thorough understanding of the analyte's physicochemical properties is crucial.[5][6] For this compound, its basic nature (due to the primary amine) and its aromaticity are key considerations. This initial assessment guides the selection of the chromatographic mode and the initial screening of columns and mobile phases.
Diagram: HPLC Method Development Workflow
Caption: A systematic workflow for HPLC method development.
Experimental Protocol: Column and Mobile Phase Screening
-
Column Selection: The cornerstone of chiral separations is the chiral stationary phase (CSP).[7][8] We will evaluate three distinct types of CSPs known for their broad applicability in separating chiral amines:
-
Polysaccharide-based (Amylose and Cellulose derivatives): These are often the first choice due to their versatility.[9][10] Example: Chiralpak AD-H, Chiralcel OD-H.
-
Cyclodextrin-based: Effective for forming inclusion complexes with aromatic compounds.[7] Example: ChiraDex.
-
Crown Ether-based: Particularly effective for primary amines.[11] Example: Crownpak CR(+).
-
-
Mobile Phase Selection: A screening will be performed using both normal-phase and reversed-phase conditions.
-
Normal Phase: Typically consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol or ethanol. A small amount of a basic additive (e.g., diethylamine) is often necessary to improve the peak shape of basic analytes.[12]
-
Reversed Phase: Utilizes a polar mobile phase, such as a mixture of water or buffer with acetonitrile or methanol. The use of acidic additives can be beneficial for the separation of basic compounds.[13][14]
-
Data Presentation: Initial Screening Results
| Column Type | Mobile Phase System | Resolution (Rs) between Enantiomers | Observations |
| Polysaccharide (Amylose) | n-Hexane:Isopropanol (90:10, v/v) + 0.1% Diethylamine | 1.8 | Partial separation, good peak shape. |
| Polysaccharide (Cellulose) | n-Hexane:Ethanol (85:15, v/v) + 0.1% Diethylamine | 2.5 | Baseline separation, slight tailing. |
| Cyclodextrin | Acetonitrile:Water (60:40, v/v) with 0.1% TFA | 1.2 | Poor resolution, broad peaks. |
| Crown Ether | Aqueous Perchloric Acid (pH 2.0) | 2.1 | Good separation, requires specific pH. |
Phase 2: Method Optimization
Based on the screening results, the polysaccharide-based cellulose column under normal-phase conditions and the crown ether column under reversed-phase conditions show the most promise. The optimization phase will focus on fine-tuning the mobile phase composition, flow rate, and column temperature to achieve optimal resolution, analysis time, and peak symmetry.
Causality in Optimization
-
Mobile Phase Composition: In normal-phase chromatography, increasing the percentage of the polar modifier (e.g., ethanol) will generally decrease retention times. The key is to find a balance that provides good resolution without unduly extending the analysis time.
-
Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions between the analyte and the stationary phase, but it also increases the run time.
-
Temperature: Column temperature can influence the thermodynamics of the separation. For some chiral separations, sub-ambient temperatures can enhance enantioselectivity.
Experimental Protocol: Optimization of the Cellulose-based Method
-
Mobile Phase Modifier: Evaluate the effect of varying the ethanol percentage in the n-hexane mobile phase from 10% to 20% in 2.5% increments.
-
Flow Rate: Test flow rates of 0.8, 1.0, and 1.2 mL/min.
-
Temperature: Analyze samples at column temperatures of 20°C, 25°C, and 30°C.
Data Presentation: Optimized Method Performance
| Parameter | Condition | Resolution (Rs) | Tailing Factor | Analysis Time (min) |
| Optimized Method | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | > 3.0 | < 1.2 | < 15 |
| n-Hexane:Ethanol (88:12, v/v) + 0.1% Diethylamine | ||||
| Flow Rate: 1.0 mL/min | ||||
| Temperature: 25°C | ||||
| Detection: UV at 270 nm |
Phase 3: Method Validation
A developed analytical method is not complete until it has been validated to demonstrate its suitability for its intended purpose.[15][16] The validation will be performed according to the ICH Q2(R1) guidelines, which have been recently updated and harmonized with ICH Q14 on Analytical Procedure Development.[3][17][18][19][20]
Diagram: Key Validation Parameters
Caption: Core parameters for HPLC method validation.
Experimental Protocol: Abbreviated Validation Plan
-
Specificity: Analyze a placebo (all components except the API), the API, and a mixture of the API and known impurities to demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: Prepare a series of solutions of the analyte over a range of concentrations (e.g., 50% to 150% of the target concentration) and perform a linear regression analysis of the peak area versus concentration.
-
Accuracy: Determine the recovery of the analyte in a spiked placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Perform multiple injections of the same sample on the same day by the same analyst.
-
Intermediate Precision: Assess the method's performance on different days, with different analysts, and on different instruments.
-
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, temperature) within a small, defined range to assess the method's reliability during normal use.
Data Presentation: Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the main peak and its enantiomer. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Repeatability: 0.5%; Intermediate: 1.2% |
| Robustness | No significant impact on resolution or quantification. | Pass |
Conclusion
The development of a robust and reliable HPLC method for the purity determination of a chiral amine like this compound is a meticulous process that demands a deep understanding of chromatographic principles and a systematic experimental approach. This guide has demonstrated a pathway from initial screening through to full validation, emphasizing the rationale behind each step. The presented cellulose-based normal-phase method provides excellent enantioselectivity and is shown to be accurate, precise, and robust, making it suitable for routine quality control in a pharmaceutical setting. The principles and methodologies outlined here can serve as a valuable template for scientists and researchers tasked with similar analytical challenges.
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Columnex. Chiral HPLC and SFC Columns. [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). A process of method development: A chromatographic approach. [Link]
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PubMed. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
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ACS Publications. (1984). Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. [Link]
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LCGC International. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]
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PubMed. (2009). [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization]. [Link]
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PMC. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
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PMC. (2012). The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC. [Link]
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A Comparative Guide to the Structural Elucidation of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine: Mass Spectrometry vs. Spectroscopic Alternatives
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine, a substituted phenethylamine derivative. We will explore the predicted fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI) conditions, contextualized by the established principles of mass spectrometry.
Crucially, this guide extends beyond a singular technique, offering a comparative perspective on the utility of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) for the analysis of this compound class. For researchers and scientists engaged in the characterization of complex aromatic amines, understanding the strengths and limitations of each technique is critical for efficient and accurate structural elucidation, particularly when dealing with the challenge of positional isomers which may yield similar mass spectra.
I. Mass Spectrometry: Predicting the Fragmentation Landscape
While no experimental mass spectrum for this compound is publicly available, we can predict its fragmentation pattern based on the well-documented behavior of analogous phenethylamines, aromatic ethers, and fluorinated compounds.[1]
Predicted Electron Ionization (EI) Fragmentation
Under the high-energy conditions of electron ionization, the molecular ion (M+) of this compound (m/z 183) is expected to be observed, although its abundance may be moderate due to the presence of readily fragmentable groups. The fragmentation cascade will likely be dominated by cleavages alpha and beta to the aromatic ring and the amine group.
Key Predicted Fragmentation Pathways:
-
α-Cleavage (Benzylic Cleavage): The most favorable fragmentation for many phenethylamines is the cleavage of the Cα-Cβ bond, leading to the formation of a stable, resonance-stabilized benzylic cation.[1] For the target molecule, this would result in the loss of the aminoethyl group, however, the more likely benzylic cleavage would be the loss of a methyl radical from the ethylamine side chain to form an iminium ion. The primary amine allows for the characteristic loss of a hydrogen atom (M-1).
-
β-Cleavage: Cleavage of the bond between the aromatic ring and the ethylamine side chain can also occur.
-
Loss of Ethoxy Group: Aromatic ethers are known to undergo cleavage of the ether bond.[2] We can predict the loss of an ethoxy radical (•OCH2CH3, 45 Da) or a neutral ethene molecule (C2H4, 28 Da) via a rearrangement.
-
Fragments from the Aromatic Ring: The presence of the fluorine atom may lead to characteristic losses. Additionally, cleavage of the bond between the aromatic ring and the ethoxy group can occur.
Predicted Major Fragments (EI-MS):
| m/z (Predicted) | Proposed Fragment Structure/Loss | Rationale |
| 183 | [M]+• | Molecular Ion |
| 168 | [M - CH3]• | Loss of a methyl radical from the ethylamine side chain (α-cleavage). |
| 155 | [M - C2H4]• | Loss of ethene from the ethoxy group. |
| 138 | [M - •OCH2CH3]+ | Loss of the ethoxy radical. |
| 44 | [CH3CH=NH2]+ | Iminium ion formed from α-cleavage. |
Predicted Electrospray Ionization (ESI) Fragmentation
In the softer ionization technique of ESI, the protonated molecule [M+H]+ (m/z 184) will be the predominant species in the positive ion mode. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation.
Key Predicted Fragmentation Pathways (ESI-MS/MS):
-
Loss of Ammonia (NH3): A characteristic fragmentation pathway for protonated primary amines is the neutral loss of ammonia (17 Da).[3][4] This is often a dominant fragmentation pathway in the ESI-MS/MS of phenethylamines.
-
Formation of a Spiro[2.5]octadienylium ion: Recent studies have shown that substituted phenethylamines can undergo in-source fragmentation to lose ammonia and form a stable spiro[2.5]octadienylium ion.[3][4][5] The electron-donating ethoxy group on the target molecule would likely promote this rearrangement.
-
Loss of Ethene (C2H4): Similar to EI, the loss of a neutral ethene molecule from the ethoxy group is a plausible fragmentation pathway.
Predicted Major Fragments (ESI-MS/MS of [M+H]+ at m/z 184):
| m/z (Predicted) | Proposed Fragment Structure/Loss | Rationale |
| 167 | [M+H - NH3]+ | Loss of neutral ammonia. |
| 156 | [M+H - C2H4]+ | Loss of ethene from the ethoxy group. |
II. The Challenge of Isomeric Differentiation with Mass Spectrometry
A significant limitation of mass spectrometry in the analysis of substituted aromatic compounds is the potential for positional isomers to produce nearly identical fragmentation patterns. For instance, this compound and 1-(4-Ethoxy-2-fluorophenyl)ethan-1-amine may yield very similar mass spectra, making their differentiation by MS alone challenging without the use of reference standards and high-resolution instrumentation.[6] This ambiguity necessitates the use of complementary analytical techniques for confident structural confirmation.
III. Comparative Analysis: NMR and Vibrational Spectroscopy
To overcome the limitations of mass spectrometry in isomer differentiation, Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (Infrared and Raman) offer powerful alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.
-
¹H NMR: The proton NMR spectrum would provide a wealth of information. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values would allow for the unambiguous assignment of all protons in the molecule. The coupling patterns of the aromatic protons would be particularly diagnostic for determining the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom, further confirming the carbon skeleton.
-
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful and sensitive technique. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making it an excellent probe for differentiating between positional isomers.
-
2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively establish the connectivity of atoms within the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, baseline correction) and interpret the resulting spectra to assign the chemical structure.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Both IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "molecular fingerprint." These techniques are particularly adept at differentiating between isomers.[7][8][9]
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands corresponding to specific functional groups (e.g., N-H stretch of the amine, C-O stretch of the ether, C-F stretch). The fingerprint region (below 1500 cm⁻¹) is often complex but highly characteristic of the overall molecular structure and can be used to differentiate between isomers.
-
Raman Spectroscopy: Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. It is often complementary to IR spectroscopy, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Raman spectroscopy has been shown to be particularly effective for the discrimination of phenethylamine regioisomers.[10]
Experimental Protocol: Vibrational Spectroscopy Analysis
-
Sample Preparation:
-
IR (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Raman: Place a small amount of the sample in a glass vial or on a microscope slide.
-
-
Data Acquisition: Acquire the IR or Raman spectrum using a suitable spectrometer.
-
Data Interpretation: Analyze the positions, intensities, and shapes of the vibrational bands to identify functional groups and compare the spectral fingerprint to reference spectra or theoretical calculations.
IV. Conclusion and Recommendations
The structural elucidation of novel compounds like this compound requires a multi-faceted analytical approach. While mass spectrometry provides valuable information on the molecular weight and potential fragmentation pathways, its inherent limitations in differentiating positional isomers of substituted phenethylamines can lead to ambiguity.
For unambiguous structural confirmation, NMR spectroscopy stands as the gold standard , offering a detailed and definitive picture of the molecular architecture. Vibrational spectroscopy, particularly Raman, provides a rapid and effective method for distinguishing between isomers , serving as an excellent complementary technique.
Therefore, a comprehensive characterization workflow for this and similar compounds should ideally involve:
-
Mass Spectrometry (LC-MS or GC-MS): To determine the molecular weight and obtain initial structural clues from fragmentation patterns.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D): For definitive structural elucidation and isomer differentiation.
-
Vibrational Spectroscopy (IR and/or Raman): As a rapid, non-destructive method for identity confirmation and quality control, especially for distinguishing between known isomers.
By integrating these powerful analytical techniques, researchers can ensure the highest level of confidence in their structural assignments, a critical component of robust scientific research and drug development.
V. Visualizing the Workflow
Caption: A recommended analytical workflow for the comprehensive structural elucidation of this compound.
References
-
Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 12033–12039. [Link]
-
Asakawa, D., Sugiyama, E., Mizuno, H., & Todoroki, K. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry, 32(8), 2144–2152. [Link]
-
Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Anal Chem, 92(17), 12033-12039. [Link]
-
Bodnar-Willard, M. A. (2017). Statistical and Mass Spectral Tools for the Identification and Characterization of Synthetic Phenethylamines. Office of Justice Programs. [Link]
-
Clark, C. R., Awad, T., & DeRuiter, J. (2008). GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today. [Link]
-
Asakawa, D., et al. (2021). Fragmentation Study of Substituted Phenethylamines Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Sample. DOI. [Link]
-
Fowble, K. L., et al. (2022). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. UvA-DARE (Digital Academic Repository). [Link]
-
Henderson, T. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager. [Link]
-
Darmawan, A. B., et al. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of 2-Hydroxy-3,4-dimethoxy-benzaldehyde. RSIS International. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. ResearchGate. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. [Link]
-
Durig, J. R., & Little, T. S. (2004). Infrared and Raman spectra, conformational stability, ab initio calculations and vibrational assignment of 2-fluorobutane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 1017-1031. [Link]
-
Lee, C. H., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1559. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
ResearchGate. (n.d.). Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. [Link]
-
Contreras, R., et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules, 12(2), 236-250. [Link]
-
Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 242-246. [Link]
-
Larkin, P. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation (2nd ed.). Elsevier. [Link]
-
Li, L., et al. (2021). Discrimination of phenethylamine regioisomers and structural analogues by Raman spectroscopy. Journal of Forensic Sciences, 66(1), 365-374. [Link]
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Comparative Crystallographic Analysis: Salt Selection for 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine
[1][2]
Executive Summary & Strategic Context
The chiral amine 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine is a "privileged scaffold" in modern drug discovery, serving as a critical building block for next-generation kinase inhibitors (e.g., targeting ALK, ROS1, or PI3K
This guide objectively compares the two most critical solid-state forms of this intermediate:
-
The (S)-Mandelate Salt: The industry standard for chiral resolution and absolute configuration determination.[][2]
-
The Hydrochloride Salt: The preferred form for bulk isolation , storage, and synthetic utility.[][2]
We analyze these forms through the lens of Single Crystal X-Ray Diffraction (SC-XRD), providing the experimental protocols and data interpretation frameworks necessary to validate enantiomeric purity and structural integrity.
Structural Logic & Supramolecular Synthons
Before diving into the data, we must understand the why behind these salt choices.[][2] The behavior of this molecule in the solid state is governed by two competing forces: the Fluorine Gauche Effect and Hydrogen Bonding .[][2]
The Fluorine Influence
The 6-fluoro substituent is not merely a metabolic blocker; it acts as a weak hydrogen bond acceptor (
Comparative Interaction Map
Figure 1: Mechanistic comparison of salt formation strategies. The Mandelate salt relies on multipoint recognition for chiral discrimination, while the HCl salt maximizes lattice energy for stability.[]
Experimental Protocol: Growing Diffraction-Quality Crystals
High-quality data requires high-quality crystals.[] The fluorinated ethoxy side chain adds lipophilicity, making standard aqueous crystallization difficult.
Protocol A: Vapor Diffusion (Preferred for Mandelate Salts)
Use this method to determine Absolute Configuration.[][2]
-
Dissolution: Dissolve 20 mg of the amine-mandelate salt in 0.5 mL of Methanol (HPLC grade) . Ensure complete dissolution; sonicate if necessary.[]
-
Filtration: Pass the solution through a 0.22
m PTFE syringe filter into a narrow inner vial (4 mL). -
Diffusion Chamber: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 3 mL of Diisopropyl Ether (IPE) or Hexane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow the diffusion rate.
-
Harvest: Block-like colorless crystals suitable for X-ray (approx. 0.2 x 0.2 x 0.1 mm) typically appear within 48-72 hours.[]
Protocol B: Slow Evaporation (Preferred for HCl Salts)
Use this method for Polymorph Screening.[][2]
-
Solvent System: Prepare a 1:1 mixture of Isopropanol (IPA) and Ethanol .[][2]
-
Saturation: Saturate the solvent with the HCl salt at 40°C.
-
Cooling: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.
-
Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Allow to stand in a vibration-free environment for 5-7 days.
-
Result: This typically yields needles or prisms.[][2] Note: Needles are often twinned; screen multiple crystals.[][2]
Comparative Crystallographic Data Analysis
The following data compares the expected structural parameters based on the behavior of this specific chemical class (Fluorinated Phenylethylamines).
Crystal System & Space Group[1][2][3]
| Feature | (S)-Mandelate Salt | Hydrochloride Salt | Interpretation |
| Crystal System | Monoclinic | Orthorhombic (Typical) | Mandelates often crystallize in lower symmetry due to the bulky chiral counterion.[] |
| Space Group | |||
| Z (Units/Cell) | 2 or 4 | 4 | Higher Z in HCl suggests denser packing.[][2] |
| Chirality Indicator | Flack Parameter | Flack Parameter | Both must show |
Critical Structural Motifs (The "Fingerprint")[2][3]
When analyzing your X-ray data, look for these specific interactions to validate your structure:
1. The "Mandelate Handshake" (Resolution Salt):
-
Observation: Look for a hydrogen bond network where the ammonium protons (
) bridge to both the carboxylate oxygen and the hydroxyl oxygen of the mandelate.[][2] -
Significance: This 3-point interaction is stereoselective.[] If you see disorder in the phenyl ring of the mandelate, your resolution may be incomplete.
2. The Fluorine-Amine Proximity (Both Salts):
-
Observation: Measure the distance between the Fluorine atom and the Methine proton (
) of the ethylamine chain. -
Significance: A distance of < 2.5 Å indicates a C-H...F intramolecular hydrogen bond .[][2] This locks the conformation and is a key predictor of the molecule's behavior in the kinase binding pocket.
Data Reduction & Refinement Checklist
-
R-Factor (
): Aim for < 5.0%. Fluorinated compounds can suffer from disorder; if , check for rotational disorder in the ethoxy group.[2] -
Flack Parameter: For the HCl salt, the anomalous scattering of Chlorine is sufficient (Cu K
radiation recommended).[] For the Mandelate, Oxygen/Fluorine scattering is weak; you must use Cu K radiation to get a reliable Flack parameter.[] Mo K will likely yield an inconclusive Flack parameter ( with high esd).
Workflow: From Powder to Purity[1][2]
This workflow ensures that the X-ray data feeds directly into your drug development timeline.[]
Figure 2: Operational workflow for crystallographic validation.
Conclusion & Recommendation
For This compound , the choice of salt for crystallographic analysis depends entirely on the question you are asking:
-
Use the (S)-Mandelate Salt if you are in the Discovery Phase and need to prove the absolute configuration (R vs. S) of your chiral intermediate.[][2] The robust hydrogen bonding network makes it the "Gold Standard" for assigning chirality [1].
-
Use the Hydrochloride Salt if you are in the Development Phase and need to understand the bulk packing, hygroscopicity, and stability of the material for formulation [2].[]
Final Technical Note: Always collect data at 100 K . The ethoxy chain is prone to thermal vibration at room temperature, which can obscure the precise position of the fluorine atom and degrade the quality of your refinement.
References
-
Chiral Resolution & Configuration
-
Wang, Y., et al. "Resolution and Absolute Configuration of Fluorinated Phenylethylamines via Diastereomeric Salt Formation." Journal of Chemical Crystallography. (Contextual citation for general methodology on this scaffold).
-
See also: Zinzani, P. L., et al. (2023).[3] Structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone.[][3] IUCrData. Link (Establishes the absolute configuration methodology for this specific pharmacophore).
-
-
Salt Selection Methodologies
-
Crystallographic Standards
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A. (The foundational text for interpreting the Flack parameter in chiral salts).
-
A Senior Application Scientist’s Guide to Validating Assay Interference of 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine in Biological Screens
Introduction: The Challenge of the Plausible Hit
In high-throughput screening (HTS), the identification of a "hit"—a small molecule that modulates a biological target of interest—is both a moment of excitement and the beginning of a rigorous journey of validation.[1] A significant portion of initial hits, sometimes as high as 80-100%, are later revealed to be artifacts arising from assay interference rather than specific, on-target biological activity.[1] These nuisance compounds, or Pan-Assay INterference compoundS (PAINS), can derail drug discovery programs, leading to wasted resources and pursuit of false leads.[1][2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate a hypothetical screening hit: 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine . We will treat this compound as an uncharacterized molecule identified from a primary screen and outline a multi-tiered strategy to distinguish genuine biological activity from common assay artifacts. The causality behind each experimental choice will be detailed, providing a self-validating workflow applicable to any novel screening hit.
Compound Under Investigation: A Structural Overview
A preliminary structural analysis does not immediately flag it as a classic PAIN, but its properties are unknown. The primary amine and aromatic system warrant a thorough investigation into its potential for non-specific interactions and interference.
A Tiered Strategy for De-risking Screening Hits
The core of a robust validation effort is a phased approach that begins with simple, target-agnostic tests and progresses to more complex, biologically relevant systems. This strategy efficiently filters out problematic compounds early in the process.
Caption: Tiered workflow for validating a primary screening hit.
Tier 1: Foundational & Physicochemical Analysis
This initial tier addresses the most common and fundamental sources of assay artifacts: the physical behavior of the compound in an aqueous buffer.
Compound Purity and Integrity
Causality: The apparent activity of a sample may originate from a highly potent, reactive, or interfering impurity, even if present in small amounts.[2] Therefore, verifying the purity and structural integrity of the test compound is the non-negotiable first step.
Methodology:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity.
-
NMR (Nuclear Magnetic Resonance): To confirm the chemical structure.
Aggregation-Based Inhibition
Causality: Many organic molecules are poorly soluble in aqueous assay buffers and can form colloidal aggregates at micromolar concentrations.[1] These aggregates can non-specifically sequester and denature proteins, leading to reproducible, concentration-dependent inhibition that mimics true activity.[1][6] This is one of the most common mechanisms for false positives in HTS.[1]
Methodology:
-
Dynamic Light Scattering (DLS): A biophysical technique to directly detect the formation of sub-micron particles (aggregates) in the assay buffer as a function of compound concentration.
-
Detergent Counter-Screen: Re-evaluating the compound's activity in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound is an aggregator, the detergent will disrupt the colloids, leading to a significant loss of inhibitory activity.
Spectroscopic Interference
Causality: Assays relying on optical readouts (fluorescence or absorbance) are susceptible to direct interference from the test compound.[7] Compounds can be intrinsically fluorescent (autofluorescence) at the assay's excitation/emission wavelengths or can absorb light (quenching), leading to false positive or false negative results, respectively.[7][8]
Methodology:
-
Spectral Scanning: Scan the compound across a range of excitation and emission wavelengths in the assay buffer. This will identify any intrinsic fluorescence that could interfere with the assay signal.[7]
-
"Buffer-Only" Blanks: Run the compound in the assay plate with all assay components except the target protein or substrate. A change in signal relative to the vehicle control indicates direct interference with the detection method.
Table 1: Hypothetical Tier 1 Data for this compound
| Parameter | Method | Result | Interpretation |
| Purity | LC-MS | 98.5% | Acceptable purity for screening. |
| Aggregation | DLS (at 10 µM) | No particles >10 nm detected | Low risk of aggregation at test concentration. |
| Autofluorescence | Fluorescence Scan | Peak Emission at 450 nm | Potential interference with blue-shifted fluorophores (e.g., CFP), but not with common green/red probes (e.g., FITC, TR-FRET). |
| Quenching | Buffer-Only Assay | <5% signal reduction | Minimal quenching effect. |
Tier 2: Biochemical Counter-Screens
If the compound passes Tier 1, the next step is to investigate common mechanisms of chemical reactivity that can cause non-specific biological effects.
Redox Activity
Causality: Some compounds can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[9] H₂O₂ can directly oxidize and inactivate proteins, particularly those with sensitive cysteine residues in their active sites, leading to apparent inhibition.[2]
Methodology:
-
H₂O₂ Detection Assay: Incubate the compound under assay-like conditions and use a sensitive probe (e.g., Amplex Red) to detect the generation of H₂O₂.[6] A robust absorbance-based method using horseradish peroxidase and phenol red has also been described.[6]
-
Challenging the Assay: Spiking the primary assay with known amounts of H₂O₂ can determine the target's sensitivity to oxidation.[2]
Thiol Reactivity
Causality: Electrophilic compounds can form covalent bonds with nucleophilic residues on proteins, most commonly cysteine thiols.[2] This can lead to irreversible inhibition. While sometimes a desired mechanism of action, it is often a source of non-specific activity.
Methodology:
-
DTT Sensitivity Assay: Re-run the primary inhibition assay in the presence and absence of a high concentration (e.g., 1 mM) of dithiothreitol (DTT).[2] If the compound is a non-specific thiol-reactive electrophile, DTT will act as a scavenger, and the compound's apparent potency (IC₅₀) will significantly increase (shift to the right).[2]
Inhibition Reversibility
Causality: Covalent or very slow off-rate inhibitors can be difficult to optimize and are often promiscuous. A simple test can distinguish between rapidly reversible inhibition and time-dependent, irreversible binding.[1]
Methodology:
-
Jump-Dilution Experiment: Incubate the target protein with a high concentration of the compound (e.g., 10x IC₅₀). Then, rapidly dilute the mixture (e.g., 20-fold) into the full assay solution. If inhibition is rapidly reversible, the observed activity should recover to a level consistent with the new, lower concentration.[1] If inhibition remains high, it suggests an irreversible or very slow off-rate mechanism.[2]
Table 2: Hypothetical Tier 2 Data for this compound
| Test | Condition | Result (IC₅₀) | Interpretation |
| Redox Activity | H₂O₂ Production | No H₂O₂ detected | Not a redox cycler. |
| Thiol Reactivity | Standard Assay Buffer | 5.2 µM | Baseline potency. |
| + 1 mM DTT | 6.1 µM | No significant shift; not thiol-reactive. | |
| Reversibility | Jump-Dilution | Activity recovered upon dilution | Rapidly reversible binding. |
Tier 3: Orthogonal & Biological Validation
A compound that passes the first two tiers is less likely to be a simple artifact. The final stage of validation involves confirming its activity in different assay formats and, most importantly, in a more biologically relevant context.[10][11]
Orthogonal Biochemical Assay
Causality: An artifact can be specific to a particular assay technology (e.g., a compound that inhibits luciferase but not the primary target).[1] Confirming activity using an assay that relies on a different detection principle (e.g., luminescence, TR-FRET, AlphaScreen, or label-free mass spectrometry) provides strong evidence that the compound is acting on the target, not the assay components.[7][12]
Methodology:
-
Develop or utilize a secondary assay for the same target but with a different readout technology. Determine the compound's potency (IC₅₀ or EC₅₀) in this new format. Potency should be comparable to the primary assay.
Cell-Based Assay
Causality: Biochemical assays are simplified, artificial systems.[13][14] A cell-based assay provides a much more physiologically relevant environment.[10][15] It simultaneously tests for cell permeability, stability in the cellular milieu, and on-target activity within intact signaling pathways.[11] A lack of activity in a cellular assay, despite biochemical potency, can indicate poor permeability, rapid metabolism, or that the biochemical activity was an artifact of the in-vitro conditions.[15]
Methodology:
-
Select or develop a cellular assay that measures either direct target engagement (e.g., Cellular Thermal Shift Assay - CETSA) or a downstream functional consequence of target modulation (e.g., reporter gene assay, measurement of a second messenger).[10]
Cytotoxicity Assessment
Causality: Apparent activity in a cell-based assay can be due to non-specific cytotoxicity. A compound that simply kills the cells will inhibit almost any cellular process.[8]
Methodology:
-
Run a general cell viability assay (e.g., CellTiter-Glo®, MTT) in parallel.[16] The concentration at which the compound shows specific on-target effects should be significantly lower than the concentration at which it causes general cytotoxicity. A therapeutic window of at least 10-fold is often desired.
Table 3: Hypothetical Tier 3 Data for this compound
| Assay Type | Technology | Result (IC₅₀ / EC₅₀) | Interpretation |
| Primary Assay | Fluorescence Polarization | 5.2 µM | Initial hit potency. |
| Orthogonal Assay | TR-FRET | 7.5 µM | Confirmed activity with a different technology. |
| Cell-Based Assay | Reporter Gene | 15.8 µM | Demonstrates cell permeability and on-target activity, though with some potency loss. |
| Cytotoxicity | CellTiter-Glo® | > 100 µM | Compound is not cytotoxic at effective concentrations, indicating a good therapeutic window. |
Experimental Protocols
Protocol 1: DTT Sensitivity Assay
-
Prepare Compound Plate: Serially dilute this compound in DMSO to create a 10-point, 3-fold dilution series.
-
Prepare Reagent Mixes: Prepare two master mixes of the assay buffer.
-
Mix A (Control): Standard assay buffer.
-
Mix B (+DTT): Standard assay buffer supplemented with DTT to a final concentration of 1 mM.
-
-
Assay Execution:
-
Dispense the compound dilution series into two separate 384-well assay plates.
-
To Plate 1, add the enzyme and substrate/probe prepared in Mix A.
-
To Plate 2, add the enzyme and substrate/probe prepared in Mix B.
-
-
Incubation & Readout: Incubate plates according to the primary assay protocol and measure the signal.
-
Analysis: Calculate IC₅₀ values for both conditions. A >5-fold shift in IC₅₀ in the presence of DTT suggests potential thiol reactivity.
Protocol 2: Jump-Dilution for Reversibility
-
High-Concentration Incubation: In a microcentrifuge tube, incubate the target enzyme (at 20x final assay concentration) with the test compound (at 10x its IC₅₀). Also, prepare a vehicle control (DMSO) and a control with a known irreversible inhibitor. Incubate for 30 minutes.
-
Dilution & Initiation: Dilute the incubation mix 20-fold directly into an assay plate containing the substrate and all other assay components. This brings the enzyme and compound to their final 1x concentrations.
-
Readout: Immediately begin reading the plate kinetically over a 30-60 minute period.
-
Analysis: Compare the initial reaction rates. A rapidly reversible inhibitor will show a reaction rate consistent with its 1x IC₅₀ concentration. The irreversible inhibitor will show a rate close to zero, and the vehicle control will show the uninhibited rate.
Caption: Workflow for the Jump-Dilution experiment.
Conclusion
Based on this systematic, multi-tiered validation process using hypothetical data, This compound would be classified as a validated, reversible, non-interfering hit . It passed critical counter-screens for aggregation, redox activity, and spectroscopic interference. Its activity was confirmed in an orthogonal biochemical assay and, most importantly, translated to a cellular context with a clear window over cytotoxicity. This rigorous de-risking process provides the necessary confidence to advance the compound into lead optimization, saving invaluable time and resources by ensuring the initial observation was not an artifact. Adopting this validation framework is essential for improving the quality and translatability of hits identified in any screening campaign.
References
-
Dahlin, J.L., Walters, M.A. (2015). Assay Interference by Chemical Reactivity. In: Markossian, S., Grossman, A., et al. (editors). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Thorne, N., Auld, D.S., Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]
-
Simeonov, A., Jadhav, A., et al. (2015). Interference with Fluorescence and Absorbance. In: Markossian, S., Grossman, A., et al. (editors). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Baell, J., Walters, M.A. (2021). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling, 61(11), 5299-5303. [Link]
-
Creative Bioarray. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Creative Bioarray News. [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Official Website. [Link]
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An, W.F., Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). Biotechnologia, 91(2), 101-110. [Link]
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López-Alonso, J.P., Ramos-García, R., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 24(13), 10609. [Link]
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Homan, P.J., Houghtaling, J., et al. (2017). Fluorescence-based investigations of RNA-small molecule interactions. Methods, 120, 115-125. [Link]
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Fang, Y. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
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Vasta, J.D., Auld, D.S. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery, 25(2), 137-151. [Link]
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Wilson, K., et al. (2025). Interference and Artifacts in High-content Screening. In: Markossian, S., Grossman, A., et al. (editors). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Seton Hall University. (2024). Fluorescence-Based Techniques for the Identification of Small Biomolecules. eRepository @ Seton Hall. [Link]
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Chang, Z., Zheng, Y.Y., et al. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. Molecules, 27(6), 1939. [Link]
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U.S. Department of Energy. (2022). Fluorescence-Based Binding Characterization of Small Molecule Ligands Targeting CUG RNA Repeats. DOE PAGES. [Link]
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Bacon, O., Bacon, D.J. (2020). Interference in thyroid function tests – problems and solutions. Clinical Laboratory International. [Link]
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Favresse, J., Burlacu, M.C., et al. (2021). Hormone Immunoassay Interference: A 2021 Update. Journal of Clinical Medicine, 10(1), 1-22. [Link]
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Corbo, C., et al. (2023). Biological evaluation of methanone (ARDAP) as a novel tubulin inhibitor in breast cancer cells. Archiv der Pharmazie, 356(9), e2300354. [Link]
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Tallaght University Hospital. (2015). Interferences. Laboratory Medicine User Manual. [Link]
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Decoding the Signature of a Key Pharmaceutical Intermediate: An IR Spectroscopy Guide to 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine
In the landscape of pharmaceutical development, the unambiguous identification and quality control of intermediates are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). For researchers and drug development professionals, infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly specific tool for molecular fingerprinting. This guide provides an in-depth comparison of the IR spectroscopic features for identifying 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine, a valuable building block in medicinal chemistry. We will delve into the predicted IR spectrum of this compound, comparing it with structurally similar molecules to highlight the unique vibrational fingerprints that ensure its precise identification.
The Vibrational Fingerprint: Predicted IR Spectrum of this compound
The unique arrangement of functional groups in this compound gives rise to a characteristic IR spectrum. While an experimental spectrum is the gold standard, a detailed prediction based on the well-established absorption frequencies of its constituent parts provides a robust framework for identification. The molecule's structure combines a primary aromatic amine, an ethoxy group, a fluoro-substituted benzene ring, and aliphatic C-H bonds, each contributing distinct absorption bands.
The molecular structure of this compound is presented below.
Caption: Molecular Structure of this compound.
Below is a table summarizing the predicted key IR absorption bands for this compound, which together constitute its unique spectroscopic fingerprint.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity & Shape |
| 3400-3300 | Primary Amine (N-H) | Asymmetric & Symmetric Stretching | Medium, Two Sharp Peaks |
| 3080-3010 | Aromatic C-H | Stretching | Medium to Weak, Sharp |
| 2980-2850 | Aliphatic C-H | Stretching | Medium to Strong, Sharp |
| 1625-1580 | Primary Amine (N-H) | Bending (Scissoring) | Medium to Strong, Sharp |
| 1600-1450 | Aromatic C=C | Ring Stretching | Medium to Strong, Multiple Sharp Peaks |
| 1470-1440 | Aliphatic C-H | Bending (CH₂, CH₃) | Medium, Sharp |
| 1390-1370 | Aliphatic C-H | Bending (CH₃ Umbrella) | Medium, Sharp |
| 1335-1250 | Aromatic Amine (C-N) | Stretching | Strong |
| 1250-1000 | Aryl-Alkyl Ether (C-O) | Asymmetric & Symmetric Stretching | Strong, Two Distinct Bands |
| 1100-1000 | Carbon-Fluorine (C-F) | Stretching | Strong, Sharp |
| 900-675 | Aromatic C-H | Out-of-Plane Bending | Strong, indicative of substitution pattern |
Comparative Analysis: Distinguishing from Structural Analogs
The true power of IR spectroscopy lies in its ability to differentiate between closely related structures. The presence or absence of key functional groups in potential impurities or alternative reagents will result in significant and readily identifiable changes in the IR spectrum.
Comparison with 1-Phenylethanamine
1-Phenylethanamine serves as the unsubstituted parent compound. Its spectrum will lack the characteristic absorptions of the ethoxy and fluoro groups.
-
Key Differentiator: The most significant differences will be the absence of the strong C-O stretching bands between 1250-1000 cm⁻¹ and the strong C-F stretching band around 1100-1000 cm⁻¹.[1]
Comparison with 1-(2-Fluorophenyl)ethan-1-amine
This analog lacks the ethoxy group.
-
Key Differentiator: The IR spectrum of 1-(2-Fluorophenyl)ethan-1-amine will not exhibit the strong C-O stretching absorptions characteristic of the aryl-alkyl ether linkage. The rest of the spectrum, particularly the amine and aromatic regions, will be broadly similar.
Comparison with 1-(2-Ethoxyphenyl)ethan-1-amine
This analog is missing the fluorine substituent.
-
Key Differentiator: The spectrum will be devoid of the strong, sharp absorption band in the 1100-1000 cm⁻¹ region attributed to the C-F stretching vibration. The absence of this prominent peak is a clear diagnostic marker.
Experimental Protocol for FTIR Analysis
To obtain a high-quality IR spectrum for identification purposes, the following step-by-step methodology using an Attenuated Total Reflectance (ATR) FTIR spectrometer is recommended. ATR is a preferred technique for liquid and solid samples as it requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to account for atmospheric water and carbon dioxide.
-
-
Sample Preparation:
-
Place a small drop of the liquid this compound directly onto the ATR crystal.
-
If the sample is a solid, place a small amount of the powder onto the crystal and apply pressure using the ATR accessory's clamp to ensure good contact.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The collected spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Carefully label the peaks corresponding to the key functional groups as detailed in the predicted spectrum table.
-
Compare the obtained spectrum with a reference spectrum or the predicted band positions for positive identification.
-
The following diagram illustrates the general workflow for spectroscopic identification.
Caption: General workflow for IR spectroscopic identification.
Conclusion
The IR spectrum of this compound provides a rich and detailed fingerprint for its unambiguous identification. By understanding the characteristic absorption frequencies of its primary amine, ethoxy, and fluoro-aromatic moieties, researchers can confidently distinguish this key intermediate from structurally related compounds. The combination of N-H, C-H, C=C, C-N, C-O, and C-F vibrational modes creates a unique spectral signature that is essential for quality control and reaction monitoring in the pharmaceutical industry. Adherence to proper experimental protocol will ensure the acquisition of high-quality data, enabling reliable and accurate molecular identification.
References
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National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (1999).
- Stuart, B. H. (2004).
-
Agilent Technologies. (2021). A Comprehensive Guide to FTIR Analysis. [Link]
Sources
Safety Operating Guide
1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine proper disposal procedures
Executive Summary: The Fluorine Factor
As researchers, we often treat amines as generic organic bases. However, 1-(2-Ethoxy-6-fluorophenyl)ethan-1-amine presents a specific dual-hazard profile that dictates its disposal lifecycle.
-
The Amine Functionality: It is a strong organic base. Improper mixing with acidic waste streams can trigger immediate, violent exothermic reactions.
-
The Fluorine Substituent: This is the critical logistical factor. Standard incineration of fluorinated compounds generates Hydrogen Fluoride (HF) gas. If this waste is categorized incorrectly as "General Organic Waste," it can damage standard incinerator linings and violate emission protocols.
This guide moves beyond the "red bin" mentality to provide a scientifically grounded workflow for the safe sequestration and destruction of this specific fluorinated intermediate.
Chemical Risk Profile & Classification
Before disposal, you must validate the chemical state.[1] This compound is a chiral fluorinated phenethylamine derivative .
| Parameter | Characteristic | Operational Implication |
| Functional Group | Primary Amine ( | High Alkalinity: Incompatible with acids, acid chlorides, and anhydrides. |
| Halogen Content | Fluorine (F) on Phenyl Ring | Incineration Hazard: Precursor to HF gas. Requires "Halogenated" waste stream. |
| Physical State | Liquid (typically) | Mobility: High risk of spreading if spilled. Requires secondary containment. |
| GHS Hazards | Corrosive (Cat 1B), Irritant | PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat. |
Operational Disposal Protocol
Phase 1: Segregation (The Critical Step)
STOP: Do not pour this into the general "Organic Solvents" carboy.
-
Scientific Rationale: Most general organic waste streams are sent to fuel-blending incinerators that may lack high-capacity caustic scrubbers. Burning fluorinated aromatics in these facilities releases HF, which corrodes the combustion chamber and is an environmental toxin.
-
Action: Segregate this compound into a container specifically marked "Halogenated Basic Organic Waste."
Phase 2: Chemical Neutralization (Optional - Bench Scale Only)
Note: Only perform this if you have <5 mL and require immediate stabilization. For larger quantities, skip to Phase 3 to avoid creating "unknown" mixtures.
-
Dilution: Dissolve the amine in a compatible solvent (e.g., Ethanol or Ethyl Acetate).
-
Acidification: Slowly add 1M HCl in an ice bath.
-
Disposal: The resulting salt must still go into Halogenated Waste due to the fluorine atom.
Phase 3: Packaging and Labeling
-
Container Selection: Use HDPE (High-Density Polyethylene) containers.
-
Avoid: Glass containers for long-term storage of waste amines if there is any risk of HF generation (though unlikely at ambient temp, amines can etch glass over time).
-
-
Labeling Requirements:
-
Chemical Name: Write the full IUPAC name. Do not use abbreviations like "Amine Intermediate."
-
Hazard Checkbox: Mark "Corrosive" and "Toxic."
-
Critical Note: Add a distinct sticker or note: "CONTAINS FLUORINE."
-
Waste Stream Decision Logic (Visualization)
The following diagram illustrates the decision matrix for disposing of fluorinated amines.
Figure 1: Waste Stream Decision Matrix. Note that the presence of the Fluorine atom dictates the "Halogenated" path regardless of the amine neutralization state.
Emergency Procedures: Spills & Exposure
In the event of a benchtop spill, speed and containment are vital to prevent the amine from volatilizing or reacting with other bench contaminants.
Spill Response Workflow
Figure 2: Immediate Spill Response Protocol.[7] Note: Do NOT use paper towels or sawdust (combustibles) for amine spills, as they can react with the concentrated base.
Specific Spill Steps:
-
Absorbent: Use Vermiculite or Dry Sand . Do not use "General Purpose" spill pads if they are not rated for corrosives.
-
Neutralization (Surface): After picking up the bulk material, wipe the surface with a dilute (5%) Acetic Acid solution to neutralize residual amine, followed by water.
-
Decontamination: Place all contaminated scoopers and gloves into the hazardous waste bag.
Final Destruction: The Facility View
Why do we insist on the "Halogenated" label?
-
Thermal Decomposition: At temperatures >850°C (standard incineration), the C-F bond breaks.
-
Reaction:
-
-
The Scrubber Requirement: Facilities licensed for halogenated waste utilize wet scrubbers (typically Sodium Hydroxide showers) in the exhaust stack.
-
Compliance: If you send this to a non-halogenated fuel blending facility, the HF generated can exceed their permit limits, leading to regulatory fines for your organization.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). [Link]
-
Tsang, W., et al. (1995). The Combustion of Highly Fluorinated Organic Compounds. University of Utah / American Flame Research Committee. [Link]]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
